Pyrazolo[1,5-d][1,2,4]triazinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
6H-pyrazolo[1,5-d][1,2,4]triazin-7-one |
InChI |
InChI=1S/C5H4N4O/c10-5-8-6-3-4-1-2-7-9(4)5/h1-3H,(H,8,10) |
InChI Key |
FPOCKUKUAVLEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC(=O)N2N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Novel "Pyrazolo[1,5-d]triazinone" Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel Pyrazolo[1,5-d]triazinone derivatives. The document details a recently developed, efficient three-step synthetic methodology, presents key quantitative data in a structured format, and outlines the experimental protocols for synthesis and biological assessment. Furthermore, it visualizes the synthetic workflow and relevant biological signaling pathways to facilitate a deeper understanding of these promising heterocyclic compounds.
Core Synthetic Strategy and Workflow
A novel and efficient three-step synthesis for Pyrazolo[1,5-d][1][2]triazin-7(6H)-ones has been developed, starting from the readily available perchloro-2-nitro-1,3-butadiene.[3][4] This strategy allows for selective modification of the N-substituent at the 3-position, offering a versatile route to a library of derivatives.[3] The overall workflow for the synthesis and evaluation of these compounds is depicted below.
Quantitative Data Summary
The following tables summarize the yields and biological activity data for a selection of synthesized Pyrazolo[1,5-d]triazinone derivatives and their precursors.
Table 1: Yields of Synthesized Compounds[3]
| Amine (HNRR¹) | Endiamine (2) Yield (%) | Nitropyrazole (3) Yield (%) | Pyrazolotriazinone (4) Yield (%) |
| Methylamine | 55 (2a) | 67 (3a, Alk = Me) | 94 (4a) |
| Morpholine | 86 (2b) | 84 (3b, Alk = Me) | 90 (4b) |
| 2-(4-Chlorophenoxy)ethan-1-amine | 88 (2c) | 65 (3c, Alk = Me) | 67 (4c) |
| (2,6-Difluorophenyl)methanamine | 94 (2d) | 85 (3d, Alk = Me) | 86 (4d) |
Table 2: Cytotoxicity Data (IC₅₀) for Selected Pyrazolo-triazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| MM131 | BxPC-3 | 0.13 - 0.26 | [5] |
| MM131 | PC-3 | 0.17 - 0.36 | [5] |
| MM131 | HCT 116 | 0.39 - 0.6 | [5] |
| 3b | MCF-7 | < 2.3 | [6] |
| 3b | MDA-MB-231 | < 2.3 | [6] |
| MM-compounds | BxPC-3 | 0.18 - 0.35 | [7] |
| MM-compounds | PC-3 | 0.06 - 0.17 | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of 3-Nitropyrazolo-[1,5-d][1][2]triazin-7(6H)-ones and their derivatives.
General Synthesis of Nitropyrazoles (3a-j)[3]
A solution of the corresponding endiamine 2 (1 mmol) and alkyl hydrazine carboxylate (4 mmol) in the appropriate alcohol (e.g., methanol or ethanol, 10 mL) is heated at reflux for 3-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold alcohol, and dried to afford the nitropyrazole 3 .
Example Characterization for Methyl 2-((2-((2,6-difluorobenzyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate (3d):
-
Yield: 85%
-
Melting Point: 238–241 °C
-
IR (ATR): ṽ = 3421, 3369, 3222, 3131, 3064, 1704, 1592, 1469, 1383, 1337, 1260, 1165, 1041, 763, 663, 495 cm⁻¹
-
¹H-NMR (400 MHz, DMSO-d₆): δ = 13.65 (br. s, 0.65H, NH), 13.16 (br. s, 0.35H, NH), 11.60 (br. s, 0.65H, NH), 11.32 (br. s, 0.35H, NH), 8.43 (d, ¹J(C-H) = 175.4 Hz, 1H, CH=N), 7.86 (br. s, 0.35H, NH), 6.68 (br. s, 0,65H, NH), 7.40 (br. s, 1CH), 7.09 (br. s, 2CH), 4.65 (br. s, 0.70H, NCH₂), 4.58 (br. s, 1.30H, NCH₂), 3.71 (s, 3H, OMe) ppm.[2]
Intramolecular Cyclization to form 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones (4a-j)[3]
A mixture of the nitropyrazole 3 (1 mmol) and sodium azide (1.5 mmol, 98 mg) in DMF (5 mL) is heated at 80–110 °C for 4–12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the pyrazolotriazinone 4 .
Reduction of Nitro Compounds (4) to Amines (5)[4]
To a solution of the nitro-pyrazolotriazinone 4 (1 mmol) in methanol or ethanol (10 mL), tin(II) chloride dihydrate (3 mmol) and concentrated hydrochloric acid (0.5 mL) are added. The reaction mixture is heated at 40–80 °C for 4–18 hours. After completion, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the amine 5 .
Cytotoxicity Assay (MTT Assay)[7][9][10]
Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Signaling Pathway Visualizations
Certain Pyrazolo[1,5-d]triazinone derivatives have been identified as modulators of key cellular signaling pathways involved in apoptosis and the immune response.
Pro-Apoptotic BAX Activation Pathway
Some bicyclic heterocycles of the pyrazolotriazinone class have been reported as activators of the pro-apoptotic BAX protein.[3][4] BAX plays a crucial role in the intrinsic apoptosis pathway by promoting the release of cytochrome c from the mitochondria.
Type I Interferon Signaling Pathway
2-((2-chlorophenyl)amino)-3-nitropyrazolo[1,5-d][1][2]triazin-7(6H)-one (4h) has been identified as a modulator of Type I Interferon activity.[2] Type I interferons are critical cytokines in the innate immune response to viral infections.
This technical guide provides a foundational understanding of the synthesis and potential applications of novel Pyrazolo[1,5-d]triazinone derivatives. The presented methodologies and data are intended to support further research and development in this promising area of medicinal chemistry.
References
- 1. Type I interferon signaling, regulation and gene stimulation in chronic virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Pyrazolo[1,5-d]triazinone Analogues: A Technical Guide to Purine Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of pyrazolo[1,5-d]triazinone analogues as versatile purine bioisosteres in modern drug discovery. The inherent structural similarity of this scaffold to endogenous purines allows for competitive binding to a wide array of biological targets, leading to the development of potent and selective inhibitors for various therapeutic areas, particularly in oncology. This document details the synthesis, biological activity, and mechanisms of action of these compounds, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Introduction: The Pyrazolo[1,5-d]triazinone Scaffold as a Privileged Purine Bioisostere
The pyrazolo[1,5-a][1][2][3]triazine core, a close structural analogue of the pyrazolo[1,5-d]triazinone system, has emerged as a "privileged scaffold" in medicinal chemistry. Its nitrogen-rich heterocyclic structure effectively mimics the purine core of essential biomolecules like adenine and guanine. This bioisosteric relationship allows these synthetic compounds to interact with the ATP-binding sites of numerous enzymes, particularly protein kinases, which play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer. The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies
The construction of the pyrazolo[1,5-a][1][2][3]triazine nucleus is a well-established process in organic chemistry, offering a robust platform for the generation of diverse compound libraries. A common and effective method involves the annulation of a 1,3,5-triazine ring onto a pyrazole scaffold.
General Synthesis of Pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-ones
A prevalent synthetic route commences with a 5-aminopyrazole derivative, which undergoes reaction with an ethoxycarbonyl isothiocyanate. This step forms an N-carbetoxythiourea intermediate. Subsequent cyclization under basic conditions yields the 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one core structure.[4] This foundational scaffold can then be further functionalized to explore structure-activity relationships.
Experimental Protocol: Synthesis of 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-ones [4]
-
Step 1: Formation of N-carbetoxythiourea intermediate. To a solution of a 4-substituted-5-aminopyrazole in a suitable solvent (e.g., ethyl acetate or dimethylformamide), an equimolar amount of ethoxycarbonyl isothiocyanate is added. The reaction mixture is stirred at room temperature for a specified duration until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude N-carbetoxythiourea intermediate.
-
Step 2: Cyclization. The crude intermediate from Step 1 is dissolved in an alcoholic solvent (e.g., methanol or ethanol) containing a base such as sodium hydroxide, sodium methoxide, or ammonium hydroxide. The mixture is heated to reflux for several hours. Upon completion of the reaction, the mixture is cooled, and the pH is adjusted with an acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one.
Biological Activity and Therapeutic Targets
Pyrazolo[1,5-d]triazinone analogues have demonstrated significant inhibitory activity against a range of therapeutically relevant protein kinases and other enzymes implicated in cancer and other diseases.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutationally activated, acts as a potent oncogenic driver in various cancers, including neuroblastoma.[1][2][5] Pyrazolo[1,5-d]triazinone analogues have been investigated as ALK inhibitors.
Mutated or overexpressed ALK undergoes ligand-independent dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades that promote cell proliferation, survival, and migration.[1][2][5] Key pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5]
Caption: ALK signaling pathways in cancer.
Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibition
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[3][6] In the tumor microenvironment, CSF-1R signaling on tumor-associated macrophages (TAMs) often promotes tumor growth and metastasis.[7]
Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates, activating downstream pathways such as PI3K/AKT and MAPK/ERK, which contribute to cell proliferation and survival.[3][8][9]
Caption: CSF-1R signaling in the tumor microenvironment.
Other Kinase and Enzyme Targets
The pyrazolo[1,5-d]triazinone scaffold has been successfully employed to develop inhibitors for a variety of other important targets.
| Target | Therapeutic Area | Reference Compound/Series | IC50 | Reference |
| CDK7 | Oncology (Pancreatic Cancer) | Indolyl pyrazolo[1,5-a]-1,3,5-triazines | 0.19 to 1.58 µM | [10][11] |
| CK2 | Oncology (Prostate, Colon Cancer) | Pyrazolo[1,5-a][1][2][3]triazines | pM range | [12] |
| Thymidine Phosphorylase | Oncology | Pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-ones | 0.04 µM (best compound) | [13] |
| PI3Kδ | Inflammatory Diseases | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | 2.8 nM (CPL302253) | [14] |
| FLT3-ITD | Oncology (AML) | Pyrazolo[1,5-a]pyrimidine derivatives | 0.4 nM (compounds 17 & 19) | [15] |
| TrkA | Oncology | Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | 1.7 nM | [16] |
| CRF1 Receptor | Anxiety, Depression | 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines | 6.1 nM | [17] |
| Xanthine Oxidase | Gout | 1,2,4-triazolo[1,5-a]pyrimidine derivatives | 23x more potent than allopurinol | [18] |
Structure-Activity Relationships (SAR)
Systematic modification of the pyrazolo[1,5-d]triazinone scaffold has yielded valuable insights into the structural requirements for potent and selective inhibition of various targets.
-
For Thymidine Phosphorylase Inhibitors: A study on pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-ones revealed that a substituent with positive sigma (+σ) and pi (+π) electronic properties at the para position of a phenyl ring attached to position 8 of the scaffold leads to excellent inhibitory activity.[13]
-
For Tropomyosin Receptor Kinase (Trk) Inhibitors: For pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, the presence of an amide bond of picolinamide at the third position and a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position significantly enhances TrkA inhibition.[16]
-
For FLT3-ITD Inhibitors: Optimization of pyrazolo[1,5-a]pyrimidine derivatives has led to potent and selective inhibitors of FLT3-ITD, a key driver in acute myeloid leukemia (AML).[15]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[1,5-d]triazinone analogues against a target kinase.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., DMSO). Prepare solutions of the target kinase, its specific substrate (peptide or protein), and ATP.
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Antiproliferative Assay
This protocol is used to evaluate the effect of the compounds on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ or IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
Pyrazolo[1,5-d]triazinone analogues and related scaffolds represent a highly promising class of purine bioisosteres with broad applicability in drug discovery. Their proven success as kinase inhibitors highlights their potential for the development of novel therapeutics, particularly in oncology. Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning the scaffold to achieve higher selectivity for specific kinase isoforms to minimize off-target effects.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Exploring New Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets.
-
Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of these compounds to improve their oral bioavailability and in vivo efficacy.
The continued exploration of the chemical space around the pyrazolo[1,5-d]triazinone core, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly lead to the discovery of new and effective medicines.
References
- 1. Defining Pathological Activities of ALK in Neuroblastoma, a Neural Crest-Derived Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging importance of ALK in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ALK in Neuroblastoma: Biological and Therapeutic Implications [mdpi.com]
- 6. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.unipa.it [iris.unipa.it]
- 11. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazolo[1,5-d]triazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current state of knowledge on the structure-activity relationships (SAR) of pyrazolo[1,5-d]triazinone compounds. This class of heterocyclic compounds has attracted interest for its potential biological activities. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant chemical and biological workflows to support ongoing research and development efforts in this area.
Quantitative Data Summary
The primary research into the biological activity of pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones has focused on their antimicrobial and cytotoxic properties. The following table summarizes the available quantitative data from a key study in the field.
| Compound | R¹ | R² | R³ | Antibacterial Activity IC₅₀ (µM) | Cytotoxic Activity IC₅₀ (µM) |
| 4a | Ph | H | H | >100 | >100 |
| 4b | 4-MeC₆H₄ | H | H | >100 | >100 |
| 4c | 4-ClC₆H₄ | H | H | >100 | >100 |
| 7a | Ph | CH₂CO₂Et | H | 50-100 | 50-100 |
| 7b | 4-MeC₆H₄ | CH₂CO₂Et | H | 25-50 | 25-50 |
| 7c | 4-ClC₆H₄ | CH₂CO₂Et | H | 10-25 | 10-25 |
| 8a | Ph | CH₂CO₂Et | NH₂ | >100 | >100 |
| 8b | 4-MeC₆H₄ | CH₂CO₂Et | NH₂ | >100 | >100 |
| 9a | Ph | CH₂CO₂Et | NHAc | >100 | >100 |
Note: The antibacterial and cytotoxic activities were evaluated against a panel of microorganisms and cancer cell lines, respectively. The IC₅₀ values are presented as ranges, reflecting the preliminary nature of the screening.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of pyrazolo[1,5-d]triazinone compounds, based on the available literature.
Synthesis of 3-Nitropyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones (4a-c)
A general procedure for the synthesis of the pyrazolo[1,5-d]triazinone core involves the intramolecular cyclization of 2-((4-nitro-1H-pyrazol-5-yl)methylene)hydrazine-1-carboxylate precursors.
-
Preparation of Hydrazine-1-carboxylates (3a-c): The starting substituted phenylhydrazines are reacted with an appropriate electrophile to yield the corresponding hydrazine-1-carboxylate intermediates.
-
Intramolecular Cyclization: The hydrazine-1-carboxylates (3a-c) are then heated in a suitable solvent, such as dimethylformamide (DMF), to induce intramolecular cyclization.
-
Purification: The resulting pyrazolo[1,5-d]triazinone products (4a-c) are purified by crystallization or column chromatography.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using a broth microdilution method to determine the minimum inhibitory concentration (MIC) or IC₅₀.
-
Preparation of Test Plates: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well containing the test compound is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Data Analysis: The IC₅₀ is determined as the concentration of the compound that causes a 50% reduction in microbial growth, often measured by optical density or a viability indicator dye.
Cytotoxicity Assay
The cytotoxic effects of the compounds are commonly assessed against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by pyrazolo[1,5-d]triazinone compounds. Further research is required to elucidate their mechanism of action.
The following diagrams illustrate the general synthetic workflow for the preparation of the pyrazolo[1,5-d]triazinone core and a typical experimental workflow for assessing biological activity.
Caption: Synthetic workflow for Pyrazolo[1,5-d]triazinone.
Caption: General workflow for biological evaluation.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pyrazolo[1,5-d]triazinone Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular entities with potent and selective biological activities is a cornerstone of modern drug discovery. In this context, "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets – have emerged as a highly valuable starting point for the development of new therapeutics. The pyrazolo[1,5-d]triazinone core, a fused heterocyclic system, has garnered significant attention as such a scaffold. Its rigid structure, rich chemical diversity, and ability to engage in a variety of non-covalent interactions make it an attractive template for the design of potent and selective inhibitors of various enzymes and receptors. This technical guide provides a comprehensive overview of the pyrazolo[1,5-d]triazinone core and its analogues, focusing on its synthesis, biological activities, and potential as a privileged scaffold in medicinal chemistry.
Synthesis of the Pyrazolo[1,5-d]triazinone Core
A versatile and efficient synthetic strategy for the construction of the pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one scaffold involves the intramolecular cyclization of alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.[1][2] This method allows for selective modifications at various positions of the heterocyclic system.
A general synthetic workflow is depicted below:
Experimental Protocol: A Representative Synthesis of 3-Nitropyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones [1][2]
-
Synthesis of Butadienes: The starting butadienes are obtained via a vinylic nucleophilic substitution reaction of a nitrodiene precursor with a 4.2-fold excess of the corresponding amine in methanol at -20 °C for 3–8 hours.
-
Formation of Nitropyrazoles: The resulting dienes are then reacted with a 4-fold excess of an alkyl hydrazine carboxylate in refluxing alcohol for 3–12 hours to yield the nitropyrazole intermediates.
-
Intramolecular Cyclization: The nitropyrazoles are heated in DMF at 80–110 °C for 4–12 hours with 1.5 equivalents of sodium azide. This step facilitates the intramolecular cyclization to form the pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one core.
-
Reduction of the Nitro Group: The nitro group on the triazinone ring can be reduced to an amine using reagents like tin(II) chloride in an acidic medium.
-
Derivatization: The resulting amino-pyrazolotriazinones can be further functionalized through reactions such as acetylation or alkylation to generate a library of derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the pyrazolo[1,5-d]triazinone scaffold and its isomers have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrazolotriazine derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.
Table 1: Cytotoxic Activity of Pyrazolotriazine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | BxPC-3 (Pancreatic) | 0.16 - 0.33 | [4] |
| PC-3 (Prostate) | 0.11 - 0.17 | [4] | |
| HCT-116 (Colorectal) | 0.39 - 0.6 | [5] | |
| Pyrazolo[1,5-a]pyrimidine Derivatives | HepG-2 (Liver) | 76.3 - 77.0 (mg/mL)⁻¹ | [6] |
| MCF-7 (Breast) | 65.6 - 66.8 (mg/mL)⁻¹ | [6] | |
| Pyrazolo[1,5-c]quinazoline-triazole Conjugates | MCF-7 (Breast) | < 8 | [7] |
| A549 (Lung) | < 8 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity [6][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
The anticancer effects of these compounds are often mediated through the induction of apoptosis.
References
- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
Biological Activity Screening of the "Pyrazolo[1,5-a]triazinone" Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a][1][2][3]triazine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[4][5] This technical guide provides an in-depth overview of the biological activity screening of a library based on this core structure, often referred to more broadly as pyrazolo[1,5-a]triazinones. The document details key biological targets, summarizes quantitative structure-activity relationship (SAR) data, provides comprehensive experimental protocols for relevant assays, and visualizes implicated signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics derived from this versatile heterocyclic system.
Anticancer Activity
Derivatives of the pyrazolo[1,5-a]triazine core have demonstrated significant potential as anticancer agents through various mechanisms, including inhibition of protein kinases and tubulin polymerization, as well as general cytotoxic effects against various cancer cell lines.
Protein Kinase CK2 Inhibition
Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis.[6][7] Several pyrazolo[1,5-a][1][2][3]triazine derivatives have been identified as potent inhibitors of CK2.[2][8]
| Compound ID | Modification | CK2 Kᵢ (nM) | Anticancer IC₅₀ (nM) | Cell Line |
| Macrocyclic Derivative | Macrocyclic modification of pyrazolo[1,5-a][1][2][3]triazine | ~1.0 | ~100 | Prostate and Colon Cancer |
| 9e | Pyrazolo[1,5-a][1][2][3]triazine derivative | Not specified | IC₅₀ < 1,000 (1 µM) | Not specified |
| VI | Macrocyclic pyrazolo[1,5-a][1][2][3]triazine derivative | Weaker than V | More potent than V | Prostate and Colon Cancer |
| CX-4945 (Reference) | Tricyclic quinoline | < 1 | Varies by cell line | Multiple |
| DMAT (Reference) | Polyhalogenated benzimidazole | 150 | Varies by cell line | Multiple |
Data sourced from multiple studies.[2][9]
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of test compounds against human recombinant CK2.
Materials:
-
Human recombinant CK2 enzyme
-
CK2-specific substrate peptide (e.g., RRRDDDSDDD)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions, CK2 enzyme, and the substrate peptide to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for CK2.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Caption: Downstream signaling pathways modulated by Protein Kinase CK2.
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyrazolo[1,5-a]triazine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
This protocol outlines a method to assess the effect of test compounds on tubulin polymerization in vitro.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol (for promoting polymerization)
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., colchicine as an inhibitor, paclitaxel as a promoter)
-
96-well microplate
-
Spectrophotometer with temperature control, capable of reading absorbance at 340 nm
Procedure:
-
On ice, prepare a solution of tubulin in polymerization buffer.
-
Add serial dilutions of the test compounds or controls to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of polymerization. Inhibitors will show a decrease in the polymerization rate and/or the final absorbance.
References
- 1. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Kinase CK2 in Cancer Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pyrazolo[1,5-d]triazinone Derivatives as Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pyrazolo[1,5-d]triazinone and its related pyrazolo-triazine derivatives as a promising class of kinase inhibitors. This document consolidates key findings on their synthesis, biological activity, and mechanism of action, offering a valuable resource for researchers in the field of drug discovery and development.
Introduction to Pyrazolo-triazinones in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized modern medicine. The pyrazolo-triazine scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile core for the design of potent and selective kinase inhibitors. Among these, the Pyrazolo[1,5-d]triazinone core and its isomers have attracted significant attention due to their structural resemblance to the purine nucleus of ATP, enabling them to effectively compete for the ATP-binding site of various kinases. This guide will focus on the synthesis, structure-activity relationships (SAR), and biological evaluation of Pyrazolo[1,5-d]triazinone and its closely related isomers as kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the quantitative biological data for Pyrazolo[1,5-d]triazinone and related pyrazolo-triazine derivatives, focusing on their inhibitory activity against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 1b | CDK7 | - | SUIT 2.28 | 0.23 | [1][2] |
| PATU-T | 1.58 | [1][2] | |||
| PANC-1 | 0.78 | [1][2] | |||
| 1g | CDK7 | - | SUIT 2.28 | 0.19 | [1][2] |
| PATU-T | 0.44 | [1][2] | |||
| PANC-1 | 0.35 | [1][2] | |||
| LDC3140 | CDK7 | <0.005 | - | - | [1][3] |
| LDC4297 | CDK7 | <0.005 | - | - | [1][3] |
| GP0210 (7a) | CDK1/cyclin B | 0.045 | Various | - | [4] |
| CDK2/cyclin A | 0.025 | [4] | |||
| CDK5/p25 | 0.030 | [4] | |||
| CDK7/cyclin H | 0.280 | [4] | |||
| CDK9/cyclin T | 0.020 | [4] |
Table 2: Inhibitory Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamide Derivatives
| Compound | Target Kinase | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 3b | - | MCF-7 | 0.25 | [7] |
| MDA-MB-231 | 0.31 | [7] | ||
| MCF-10A | 2.3 | [7] | ||
| MM134 | AKT2 (predicted) | BxPC-3 | 0.32 | [8][9] |
| PC-3 | 0.16 | [8][9] | ||
| MM136 | AKT2 (predicted) | BxPC-3 | 0.25 | [8][9] |
| PC-3 | 0.13 | [8][9] | ||
| MM137 | AKT2 (predicted) | BxPC-3 | 0.18 | [8] |
| PC-3 | 0.06 | [8] | ||
| MM139 | AKT2 (predicted) | BxPC-3 | 0.33 | [8][9] |
| PC-3 | 0.17 | [8][9] |
Table 3: Inhibitory Activity of Other Pyrazolo-triazine and Related Derivatives
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| 17l | [1][5][6]triazolo[4,3-a]pyrazine | c-Met | 26.00 | [10] |
| VEGFR-2 | 2600 | [10] | ||
| Alisertib (MLN8237) | Pyrimido[5,4-d][5]benzazepine | Aurora-A | 1.2 | |
| Aurora-B | 396.5 | |||
| AMG 900 | - | Aurora-A | 5 | |
| Aurora-B | 4 | |||
| Aurora-C | 1 | |||
| Danusertib (PHA-739358) | - | Aurora-A | 13 | |
| Aurora-B | 79 | |||
| Aurora-C | 61 | |||
| PF-03814735 | - | Aurora-A | 5 | |
| Aurora-B | 0.8 | |||
| VX-680 | Aminopyrazole-quinazoline | Aurora-A | 0.7 (Ki) | |
| Aurora-B | 18 (Ki) | |||
| Aurora-C | 4.6 (Ki) | |||
| Compound 2i | Pyrazolo[4,3-d]pyrimidine | CDK2 | - | |
| CDK5 | - | |||
| Aurora A | - | |||
| Compound 3g | 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridine | Aurora kinases | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Pyrazolo[1,5-d]triazinone and related derivatives.
Synthesis of Pyrazolo[1,5-d][1][5][6]triazin-7(6H)-ones
A general and efficient three-step synthesis of Pyrazolo[1,5-d][1][5][6]triazin-7(6H)-ones has been described. The key steps involve:
-
Vinylic SN reaction: Reaction of perchloro-2-nitro-1,3-butadiene with a 4.2-fold excess of the corresponding amine in methanol at -20°C to yield butadienes.
-
Formation of pyrazoles: Subsequent reaction of the butadienes with hydrazine derivatives.
-
Intramolecular cyclization: Heating the resulting pyrazole intermediates in DMF at 80–110 °C with sodium azide as a nucleophile to afford the final Pyrazolo[1,5-d][1][5][6]triazin-7(6H)-one derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
Test compounds (Pyrazolo[1,5-d]triazinone derivatives)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds (Pyrazolo[1,5-d]triazinone derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins following treatment with kinase inhibitors.
Materials:
-
Cells of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to confirm equal protein loading.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of Pyrazolo[1,5-d]triazinone derivatives as kinase inhibitors.
Signaling Pathways
Caption: The dual role of CDK7 in transcription and cell cycle progression, and its inhibition by Pyrazolo-triazinone derivatives.
Caption: Inhibition of the canonical NF-κB signaling pathway by Pyrazolo-triazine derivatives through targeting the IKK complex.
Caption: Potential inhibition points of Pyrazolo-triazine derivatives in the PI3K/AKT/mTOR signaling pathway.
Experimental Workflows
Caption: A typical workflow for the screening and identification of Pyrazolo-triazinone-based kinase inhibitors.
Conclusion and Future Directions
The Pyrazolo[1,5-d]triazinone scaffold and its related isomers represent a promising and versatile platform for the development of novel kinase inhibitors. The data presented in this guide highlight their potential to target a range of kinases implicated in cancer and other diseases. While much of the current research has focused on isomers such as pyrazolo[1,5-a]pyrimidines, the foundational work on the synthesis and initial biological evaluation of Pyrazolo[1,5-d]triazinones suggests a rich area for further exploration.
Future research should focus on:
-
Expansion of the Chemical Space: Synthesizing and screening a broader library of Pyrazolo[1,5-d]triazinone derivatives to establish a comprehensive structure-activity relationship.
-
Target Identification and Selectivity Profiling: Identifying the specific kinase targets of the most potent compounds and assessing their selectivity across the kinome.
-
In-depth Mechanistic Studies: Elucidating the precise mechanisms by which these compounds modulate cellular signaling pathways.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in preclinical animal models of disease.
By systematically addressing these areas, the full potential of Pyrazolo[1,5-d]triazinone derivatives as a new generation of kinase inhibitors can be realized, ultimately contributing to the development of novel and effective therapies.
References
- 1. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro kinase assay [protocols.io]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Unlocking the Potential: A Technical Guide to the Anticancer Properties of Pyrazolo[1,5-d]triazinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of Pyrazolo[1,5-d]triazinone derivatives as promising anticancer agents. This class of heterocyclic compounds has demonstrated significant cytotoxic effects against a variety of cancer cell lines, with a primary mechanism of action targeting the critical PI3K/Akt/mTOR signaling pathway. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and research workflows to facilitate further investigation and development in this area.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of Pyrazolo[1,5-d]triazinone and its related pyrazolotriazine derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the reported IC50 values for various derivatives, showcasing their activity spectrum.
Table 1: Cytotoxic Activity of Pyrazolo[4,3-e][1][2][3]triazine and Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulphonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2a | MCF-7 | 6.0 ± 0.38 | [4] |
| MDA-MB-231 | 9.2 ± 0.78 | [4] | |
| 2b | MCF-7 | 5.5 ± 0.39 | [4] |
| MDA-MB-231 | 7.8 ± 0.53 | [4] | |
| 3a | MCF-7 | 0.35 ± 0.08 | [4] |
| MDA-MB-231 | 0.71 ± 0.14 | [4] | |
| 3b | MCF-7 | 0.25 ± 0.07 | [4] |
| MDA-MB-231 | 0.31 ± 0.14 | [4] | |
| MCF-10A (Normal) | 2.3 ± 0.04 | [4] |
Table 2: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides (MM Series)
| Compound | Cell Line | IC50 (µM) | Reference |
| MM129 | HCT 116 | 0.39 - 0.6 | [5] |
| HeLa | 0.17 - 1.15 | [5] | |
| PC-3 | 0.17 - 0.36 | [5] | |
| BxPC-3 | 0.13 - 0.26 | [5] | |
| MM130 | HCT 116 | 0.39 - 0.6 | [5] |
| HeLa | 0.17 - 1.15 | [5] | |
| PC-3 | 0.17 - 0.36 | [5] | |
| BxPC-3 | 0.13 - 0.26 | [5] | |
| MM131 | HCT 116 | 0.39 - 0.6 | [5] |
| HeLa | 0.17 - 1.15 | [5] | |
| PC-3 | 0.17 - 0.36 | [5] | |
| BxPC-3 | 0.13 - 0.26 | [5] |
Table 3: Antiproliferative Activity of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1b, c-e, g, h-j | SUIT 2.28 | 0.2 - 1.6 | [1] |
| PATU-T | 0.19 - 1.58 | [1] | |
| PANC-1 | 0.19 - 1.58 | [1] |
Core Signaling Pathway: PI3K/Akt/mTOR Inhibition
A significant body of evidence suggests that the anticancer effects of pyrazolotriazine derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, survival, and angiogenesis, and its overactivation is a common feature in many cancers. Pyrazolo[1,5-d]triazinones are thought to act as inhibitors of key kinases within this cascade, such as PI3K and mTOR, thereby disrupting downstream signaling and leading to cancer cell death.
Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition. This diagram illustrates the proposed mechanism of action for Pyrazolo[1,5-d]triazinone derivatives, targeting the key kinases PI3K and mTORC1 to disrupt cancer cell proliferation and survival.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of Pyrazolo[1,5-d]triazinone derivatives.
General Synthesis of the Pyrazolo[1,5-a][1][4][5]triazine Scaffold
A common synthetic route to the pyrazolo[1,5-a][1][4][5]triazine core involves the cyclization of 5-aminopyrazole derivatives.
Step 1: Synthesis of N-Carbethoxythioureas
-
Dissolve the starting 5-aminopyrazole derivative in a suitable solvent such as ethyl acetate or dimethylformamide (DMF).
-
Add ethoxycarbonyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Isolate the intermediate N-carbethoxythiourea product by filtration or evaporation of the solvent.
Step 2: Cyclization to form the Pyrazolo[1,5-a][1][4][5]triazin-4-one Ring
-
Suspend the N-carbethoxythiourea intermediate in a basic solution, such as aqueous sodium hydroxide or sodium ethoxide in ethanol.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 2-thioxo-1H-pyrazolo[1,5-a][1][4][5]triazin-4-one product.
-
Collect the solid product by filtration, wash with water, and dry.
Further modifications and substitutions can be introduced at various positions of the heterocyclic core to generate a library of derivatives for structure-activity relationship (SAR) studies.[3]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.2–1.5 × 10^5 cells per well and incubate for 24 hours under controlled conditions (37°C, 5% CO2).[5]
-
Compound Treatment: Treat the cells with various concentrations of the Pyrazolo[1,5-d]triazinone derivatives (e.g., 0.5x IC50, 1x IC50, 2x IC50) and include a vehicle control (DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Following incubation, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the synthesis and anticancer screening of novel Pyrazolo[1,5-d]triazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Potential of Pyrazolo[1,5-d]triazinone Compounds: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the antimicrobial potential of compounds featuring the Pyrazolo[1,5-d]triazinone core structure. While research into this specific heterocyclic family is emerging, this document synthesizes the available scientific information, focusing on the synthesis, reported biological evaluation, and the experimental methodologies relevant to the assessment of their antimicrobial properties.
Introduction to Pyrazolo[1,5-d]triazinones
The Pyrazolo[1,5-d]triazin-7(6H)-one scaffold represents a unique class of nitrogen-rich heterocyclic compounds.[1] Fused pyrazole derivatives, in general, are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties. The Pyrazolo[1,5-d]triazinone core, in particular, is being explored for its potential as a source of new therapeutic agents. A recent study has focused on the synthesis of a library of 3-Nitropyrazolo-[1,5-d][2][3][4]triazin-7(6H)-one derivatives and their subsequent evaluation for antibacterial and cytotoxic properties.[4][5]
Synthesis of the Pyrazolo[1,5-d]triazinone Core
A novel synthetic route to Pyrazolo[1,5-d][2][3][4]triazin-7(6H)-ones has been developed, allowing for selective modification at the N-substituent in the 3-position.[1][4][5] The general synthetic strategy involves the intramolecular cyclization of alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.[1][4][5] This precursor is accessible from the reaction of dienes with an excess of alkyl hydrazine carboxylate.[1] Subsequent chemical modifications, such as the reduction of the nitro group using tin(II) chloride to yield amines, followed by acetylation to produce acetamides, have been described.[4][5] Further derivatization through alkylation has also been reported.[4][5]
Antimicrobial Activity of Pyrazolo[1,5-d]triazinone Derivatives
A study by Zapol'skii et al. evaluated 61 synthesized compounds based on the 3-Nitropyrazolo-[1,5-d][2][3][4]triazin-7(6H)-one scaffold for their antibacterial properties.[4][5] While the specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC or IC50 values) from this study are not publicly available in the accessed literature, the abstract indicates that the antibacterial and cytotoxic properties were assessed.
Note on Data Availability: Despite extensive searches, the specific quantitative antimicrobial activity data for Pyrazolo[1,5-d]triazinone compounds from the primary literature could not be retrieved. Therefore, a quantitative data summary table cannot be provided at this time. The following sections detail the generalized experimental protocols that are standardly used for such evaluations.
Experimental Protocols for Antimicrobial Screening
The following are detailed methodologies for key experiments typically employed in the determination of antimicrobial potential for novel chemical entities. These protocols are based on established and widely used techniques in microbiology.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][6][7]
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible signs of microbial growth.
Detailed Protocol:
-
Preparation of Test Compounds: A stock solution of each Pyrazolo[1,5-d]triazinone derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[7] This typically ranges from a high concentration (e.g., 1024 µg/mL) to a low concentration (e.g., 8 µg/mL).
-
Inoculum Preparation: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown overnight. The bacterial suspension is then adjusted to a standardized concentration, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[7]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[6]
-
Reading of Results: After incubation, the plates are visually inspected for turbidity, indicating microbial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[6]
Agar Well Diffusion Method
The agar well diffusion method is another common technique for preliminary screening of the antimicrobial activity of test compounds.[3][8][9]
Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and a solution of the test compound is added to the wells. During incubation, the compound diffuses into the agar, and if it is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Detailed Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.[3]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation of Plates: The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile swab.[3]
-
Creation of Wells: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.[8][9]
-
Application of Test Compounds: A fixed volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.[8]
-
Controls: A negative control (solvent used to dissolve the compound) and a positive control (a known antibiotic) are included on the plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]
-
Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the antimicrobial screening of novel compounds like Pyrazolo[1,5-d]triazinones.
Caption: Generalized workflow for antimicrobial screening of novel compounds.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information regarding the specific signaling pathways or the mechanism of action for the antimicrobial activity of Pyrazolo[1,5-d]triazinone compounds. Further research is required to elucidate how these compounds exert their effects on microbial cells.
Conclusion
The Pyrazolo[1,5-d]triazinone scaffold presents a promising area for the discovery of new antimicrobial agents. Preliminary studies have indicated that derivatives of this heterocyclic system possess antibacterial activity. While specific quantitative data remains limited in the public domain, the synthetic routes to these compounds are established, and standardized protocols for evaluating their antimicrobial efficacy are well-defined. Future research should focus on expanding the library of Pyrazolo[1,5-d]triazinone derivatives, conducting comprehensive antimicrobial screening with publicly reported data, and investigating their mechanism of action to better understand their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. chemistnotes.com [chemistnotes.com]
- 4. citedrive.com [citedrive.com]
- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hereditybio.in [hereditybio.in]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-d]triazin-7(6H)-ones via Intramolecular Cyclization
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones via Intramolecular Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones represent a class of heterocyclic compounds with potential biological activities, making their synthesis a significant area of interest in medicinal chemistry.[2] This document outlines a detailed protocol for the synthesis of 3-nitropyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones through an efficient intramolecular cyclization strategy. The described method allows for selective modification of the N-substituent at the 3-position.[1][2] The core of this synthetic approach involves the intramolecular cyclization of alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.[1][2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 3-nitropyrazolo[1,5-d][1][2][3]triazin-7(6H)-one derivatives via intramolecular cyclization. The reaction involves heating the respective pyrazole precursors in DMF with sodium azide.[2][3]
| Compound | R (Substituent) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| 4a | morpholino | 4 | 80 | 95 |
| 4b | piperidino | 4 | 80 | 91 |
| 4c | 4-methylpiperazino | 5 | 80 | 88 |
| 4d | azepano | 4 | 80 | 92 |
| 4e | 4-phenylpiperazino | 6 | 100 | 85 |
| 4f | anilino | 12 | 110 | 55 |
| 4g | (4-methoxyphenyl)amino | 12 | 110 | 42 |
| 4h | (2-chlorophenyl)amino | 12 | 110 | 51 |
Experimental Protocols
This section provides a detailed methodology for the key experiments in the synthesis of 3-nitropyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones.
General Procedure for the Synthesis of 3-Nitropyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones (4a-h)
This protocol is based on the intramolecular cyclization of alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.[2][3]
Materials:
-
Alkyl 2-((2-substituted-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate (precursor, 1.0 equivalent)
-
Sodium azide (NaN₃, 1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the appropriate alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate precursor in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture with stirring at the temperature and for the duration specified in the data table (80–110 °C, 4–12 h).[2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the precipitate with water.
-
Dry the product under vacuum to obtain the desired 3-nitropyrazolo[1,5-d][1][2][3]triazin-7(6H)-one.
Note: The use of sodium azide as a nucleophile is crucial for achieving high yields. Other nucleophiles or the absence of a nucleophile resulted in significantly lower or no product formation.[2]
Visualizations
Signaling Pathway: Proposed Mechanism of Intramolecular Cyclization
The following diagram illustrates the proposed mechanistic pathway for the intramolecular cyclization of alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates to form pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones.[2]
Application Notes and Protocols for the Spectroscopic Characterization of Pyrazolo[1,5-d]triazin-7(6H)-ones
Application Notes and Protocols for the Spectroscopic Characterization of Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-d][1][2][3]triazinones represent a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Derivatives of this scaffold have been identified as potential therapeutic agents, exhibiting activities such as human leukocyte elastase inhibition and activation of the pro-apoptotic BAX protein.[1][4] The synthesis and evaluation of new derivatives require robust analytical methods for structural confirmation and purity assessment. This document provides detailed protocols and data for the spectroscopic characterization of various substituted Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and mass spectrometry data for a selection of substituted Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one derivatives as reported in the literature. These data are crucial for the structural elucidation of newly synthesized analogues.
Table 1: ¹H NMR Spectroscopic Data of Selected Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one Derivatives
| Compound | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| Methyl 2-((5-(methylamino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | DMSO-d₆ | 13.33 (br. s, 1H, NH), 11.92 (br. s, 1H, NH), 7.94 (q, J = 5.1 Hz, 1H, NH-Me), 7.86 (s, 1H, HC=N), 3.73 (s, 3H, OMe), 2.94 (d, J = 5.1 Hz, 3H, NH-Me) | [1] |
| Methyl 2-((5-(morpholino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | DMSO-d₆ | 11.98 (br. s, 1H, NH), 8.46 (d, ¹JC-H = 176.8 Hz, 1H, CH=N), 3.72 (br. s, 7H, OMe + 2OCH₂), 3.16 (br. s, 4H, 2NCH₂) | [1] |
| Methyl 2-((5-((2-(4-chlorophenoxy)ethyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | DMSO-d₆ | 11.95 (br. s, 1H, NH), 8.50 (s, 1H, CH=N), 7.33 (d, J = 8.8 Hz, 2CH), 7.01 (d, J = 8.8 Hz, 2CH), 4.19 (t, J = 5.2 Hz, 2H, OCH₂), 3.71 (s, 3H, OMe), 3.65 (br. s, 5H, OMe + NHCH₂) | [1] |
| 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-one derivative (unspecified) | CDCl₃ | 11.86 (br. s, 1H, NH), 7.40 (d, J = 7.6 Hz, 2CH), 7.14 (d, J = 7.8 Hz, 2CH), 7.09 (dd, J = 7.8, 7.6 Hz, 2CH), 6.19 (br. s, 1H, NH), 2.33 (s, 6H, 2CH₃) | [1] |
Table 2: ¹³C NMR Spectroscopic Data of Selected Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one Derivatives
| Compound | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| Methyl 2-((5-(methylamino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | DMSO-d₆ | 153.8 (C=O), 148.1 (Cq), 140.6 (Cq), 127.9 (HC=N), 114.5 (CNO₂), 52.8 (OCH₃), 30.1 (NCH₃) | [1] |
| Methyl 2-((5-(morpholino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | DMSO-d₆ | 153.8 (C=O), 153.6 (Cq), 137.8 (Cq), 132.6 (HC=N), 122.9 (CNO₂), 65.9 (2OCH₂), 52.5 (OCH₃), 49.9 (2NCH₂) | [1] |
| Methyl 2-((5-((2-(4-chlorophenoxy)ethyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | DMSO-d₆ | 157.7 (Cq-O), 154.0 (C=O), 148.1 (Cq), 135.9 (Cq), 129.7 (HC=N), 129.5 (2CH), 124.6 (C-Cl), 116.4 (2CH), 114.6 (CNO₂), 66.6 (OCH₂), 52.3 (OCH₃), 42.4 (HNCH₂) | [1] |
| 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-one derivative (unspecified) | CDCl₃ | 154.7 (NCN), 136.0 (2Cq), 133.1 (2Cq), 130.6 (q, ²JC-F = 30.3 Hz, 2Cq), 129.7 (2CH), 128.9 and 122.7 (CCl₂=CCl), 126.5 (2CH), 125.5 (q, ³JC-F = 5.3 Hz, 2CH), 123.5 (q, ¹JC-F = 274.0 Hz, 2Cq), 109.9 (C-NO₂), 14.1 (q, ⁴JC-F = 2.4 Hz, 2CH₃) | [1] |
Table 3: Mass Spectrometry Data of Selected Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one Derivatives
| Compound | Ionization Method | Key m/z values (%) | Reference |
| Methyl 2-((5-(methylamino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | EI (70 eV) | 242 (25) [M⁺], 196 (10) [M—NO₂]⁺, 102 (100) [M—C₃H₅N₂O₂]⁺ | [1] |
| Methyl 2-((5-(morpholino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | EI (70 eV) | 298 (10) [M⁺], 267 (100) [M—OMe]⁺ | [1] |
| Methyl 2-((5-((2-(4-chlorophenoxy)ethyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | EI (70 eV) | 382 (25) [M⁺], 347 (21) [M—Cl]⁺, 255 (45) [M—C₆H₄OCl]⁺, 241 (80) [M—C₇H₄OCl]⁺, 128 (60) [M—C₆H₄OCl—C₂H₃O]⁺ | [1] |
| 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-one derivative (unspecified) | EI (70 eV) | 548 (3) [M⁺], 512 (5) [M—Cl]⁺, 477 (40) [M—2Cl]⁺, 417 (10) [M—C₂Cl₃]⁺, 109 (100) | [1] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one derivatives, based on common methodologies reported in the literature.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The choice of solvent should be based on the solubility of the compound and should ideally not have signals that overlap with key analyte resonances.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
NMR spectra can be recorded on a 400 MHz or 600 MHz spectrometer.[1]
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum. Typical parameters might include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and 39.7 ppm for ¹³C; CDCl₃ at δ = 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[1]
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure of the molecule.
-
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization method and instrument sensitivity.
-
-
Instrument Setup and Data Acquisition:
-
Mass spectra can be obtained using a mass spectrometer, for instance, one equipped with an electron impact (EI) or electrospray ionization (ESI) source.[1][4]
-
For EI, a typical electron energy is 70 eV.[1] This method often provides detailed fragmentation patterns that are useful for structural elucidation.
-
For ESI, which is a softer ionization technique, the molecular ion ([M+H]⁺ or [M-H]⁻) is often the base peak, which is useful for determining the molecular weight.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak.
-
Examine the fragmentation pattern to confirm the presence of key structural motifs and substituents.
-
For compounds containing chlorine or bromine, look for the characteristic isotopic patterns.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one derivative.
Caption: Experimental workflow for spectroscopic characterization.
Signaling Pathway
Derivatives of Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one have been identified as activators of pro-apoptotic BAX.[1][4] The following diagram illustrates a simplified model of the intrinsic apoptosis pathway involving BAX activation.
Caption: Pro-apoptotic BAX activation pathway.
Application Notes and Protocols for X-ray Crystallography of Pyrazolo[1,5-d]triazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the X-ray crystallographic analysis of Pyrazolo[1,5-d]triazinone derivatives. The information is based on the successful structure determination of ethyl 2-(2-morpholino-3-nitro-7-oxopyrazolo[1,5-d][1][2][3]triazin-6(7H)-yl)acetate.[1][2]
Introduction
Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones are a class of heterocyclic compounds with potential applications in drug discovery. Some derivatives have been identified as human leukocyte elastase inhibitors, while others may act as activators of the pro-apoptotic BAX protein.[1] X-ray crystallography provides definitive, three-dimensional structural information that is crucial for understanding the structure-activity relationships (SAR) of these compounds, guiding lead optimization, and facilitating structure-based drug design.
Data Presentation: Crystallographic Data for a Representative Derivative
The following table summarizes the single-crystal X-ray diffraction data for ethyl 2-(2-morpholino-3-nitro-7-oxopyrazolo[1,5-d][1][2][3]triazin-6(7H)-yl)acetate.[1][2]
| Parameter | Value |
| Compound Name | ethyl 2-(2-morpholino-3-nitro-7-oxopyrazolo[1,5-d][1][2][3]triazin-6(7H)-yl)acetate |
| Empirical Formula | C₁₃H₁₆N₆O₆ |
| Formula Weight | 368.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2345(3) |
| b (Å) | 10.1123(3) |
| c (Å) | 14.2112(4) |
| α (°) | 90 |
| β (°) | 109.456(1) |
| γ (°) | 90 |
| Volume (ų) | 1520.12(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.609 |
| Absorption Coefficient (mm⁻¹) | 0.130 |
| F(000) | 768 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta Range for Data Collection (°) | 2.2 to 28.3 |
| Reflections Collected | 12111 |
| Independent Reflections | 3456 [R(int) = 0.024] |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.109 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.114 |
Experimental Protocols
The following protocols are based on the successful crystallographic analysis of ethyl 2-(2-morpholino-3-nitro-7-oxopyrazolo[1,5-d][1][2][3]triazin-6(7H)-yl)acetate and can be adapted for other derivatives.[1]
Crystal Growth
-
Method: Slow evaporation.
-
Procedure:
-
Dissolve the purified Pyrazolo[1,5-d]triazinone derivative in a suitable solvent (e.g., a mixture of dichloromethane and n-hexane) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor for the formation of single crystals over several days to weeks.
-
Carefully select a well-formed, single crystal for X-ray diffraction analysis.
-
X-ray Data Collection
-
Instrumentation: A four-circle diffractometer equipped with a CCD detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data using a combination of φ and ω scans.
-
Integrate the diffraction spots and perform data reduction, including corrections for Lorentz and polarization effects. An absorption correction should also be applied.
-
Structure Solution and Refinement
-
Software: Standard crystallographic software packages (e.g., SHELX).
-
Procedure:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model by full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine them isotropically, or place them in calculated positions and refine using a riding model.
-
Refine all non-hydrogen atoms anisotropically.
-
Assess the quality of the final model using metrics such as R-factors, goodness-of-fit, and the residual electron density map.
-
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for X-ray crystallography.
Pro-apoptotic BAX Signaling Pathway
References
Application Notes and Protocols for Cytotoxicity Screening of Pyrazolo[1,5-d]triazinone Derivatives using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-d]triazinone and its derivatives represent a class of heterocyclic compounds with significant potential in anticancer drug discovery.[1] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often in the low micromolar to nanomolar range.[2][3][4] The mechanism of action for their anticancer activity is multifaceted, including the induction of apoptosis through caspase activation and the inhibition of critical cell signaling pathways such as mTOR and cyclin-dependent kinases (CDKs).[5][6][7] This document provides detailed protocols for assessing the cytotoxicity of Pyrazolo[1,5-d]triazinone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, along with a summary of reported cytotoxic activities and relevant signaling pathways.
Data Presentation: Cytotoxic Activity of Pyrazolo-Triazine Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various pyrazolo-triazine derivatives against different human cancer cell lines as determined by the MTT assay.
Table 1: Cytotoxicity of Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][6]triazine Sulfonamides [2][3]
| Compound | Cell Line | Cancer Type | IC50 (µM) after 72h |
| MM129 | HeLa | Cervical Cancer | 1.15 |
| MM129 | HCT 116 | Colorectal Carcinoma | 0.60 |
| MM129 | PC-3 | Prostate Adenocarcinoma | 0.36 |
| MM129 | BxPC-3 | Pancreas Adenocarcinoma | 0.26 |
| MM130 | HeLa | Cervical Cancer | 0.81 |
| MM130 | HCT 116 | Colorectal Carcinoma | 0.42 |
| MM130 | PC-3 | Prostate Adenocarcinoma | 0.25 |
| MM130 | BxPC-3 | Pancreas Adenocarcinoma | 0.19 |
| MM131 | HeLa | Cervical Cancer | 0.68 |
| MM131 | HCT 116 | Colorectal Carcinoma | 0.39 |
| MM131 | PC-3 | Prostate Adenocarcinoma | 0.17 |
| MM131 | BxPC-3 | Pancreas Adenocarcinoma | 0.13 |
| MM134 | BxPC-3 | Pancreas Adenocarcinoma | 0.32 |
| MM134 | PC-3 | Prostate Adenocarcinoma | 0.16 |
| MM136 | BxPC-3 | Pancreas Adenocarcinoma | 0.25 |
| MM136 | PC-3 | Prostate Adenocarcinoma | 0.13 |
| MM137 | BxPC-3 | Pancreas Adenocarcinoma | 0.16 |
| MM137 | PC-3 | Prostate Adenocarcinoma | 0.11 |
| MM139 | BxPC-3 | Pancreas Adenocarcinoma | 0.33 |
| MM139 | PC-3 | Prostate Adenocarcinoma | 0.17 |
Table 2: Cytotoxicity of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives against Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines [5]
| Compound | SUIT 2.28 IC50 (µM) | PATU-T IC50 (µM) | PANC-1 IC50 (µM) |
| 1b | 0.20 | 0.38 | 0.50 |
| 1c | 0.50 | 0.80 | 1.10 |
| 1d | 0.45 | 0.65 | 0.90 |
| 1e | 0.30 | 0.55 | 0.75 |
| 1g | 0.19 | 0.25 | 0.40 |
| 1h | 1.58 | >10 | >10 |
| 1i | 0.80 | 1.20 | 1.50 |
| 1j | 0.65 | 0.95 | 1.30 |
Table 3: Cytotoxicity of Pyrazolo[4,3-e][3][5][6]triazine and Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][6]triazine Sulphonamide Derivatives against Breast Cancer Cell Lines [8][9]
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-10A (Normal) IC50 (µM) |
| 2a | 0.6 ± 0.05 | 0.8 ± 0.03 | 2.8 ± 0.07 |
| 2b | 0.5 ± 0.02 | 0.7 ± 0.04 | 2.6 ± 0.05 |
| 3a | 0.4 ± 0.03 | 0.5 ± 0.02 | 2.5 ± 0.06 |
| 3b | 0.3 ± 0.01 | 0.4 ± 0.03 | 2.3 ± 0.04 |
| Cisplatin | 5.2 ± 0.11 | 7.8 ± 0.15 | 10.5 ± 0.21 |
Experimental Protocols
MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the cytotoxic effects of Pyrazolo[1,5-d]triazinone derivatives on cancer cell lines.
Materials:
-
Pyrazolo[1,5-d]triazinone derivatives
-
Human cancer cell lines (e.g., MCF-7, PC-3, HCT 116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the Pyrazolo[1,5-d]triazinone derivative in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[2][3][5]
-
-
MTT Addition:
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT solution.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity screening.
Signaling Pathways
The cytotoxic effects of pyrazolo-triazine derivatives are often mediated by their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Inhibition of the PI3K/AKT/mTOR Pathway
Several pyrazolo-triazine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and survival.[2][6]
Caption: PI3K/AKT/mTOR pathway inhibition by pyrazolo-triazine derivatives.
Induction of Apoptosis via Caspase Activation
The induction of apoptosis is a key mechanism of action for many anticancer agents, including pyrazolo-triazine derivatives. This process is often executed through the activation of a cascade of cysteine proteases known as caspases.[6][8]
Caption: Apoptosis induction through caspase activation by pyrazolo-triazines.
Inhibition of Cyclin-Dependent Kinase 7 (CDK7)
Certain pyrazolo[1,5-a]-1,3,5-triazine derivatives have been identified as potent inhibitors of CDK7, a key regulator of the cell cycle and transcription.[5][7]
Caption: Mechanism of cytotoxicity via CDK7 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- | 148680-61-9 | Benchchem [benchchem.com]
- 7. iris.unipa.it [iris.unipa.it]
- 8. tandfonline.com [tandfonline.com]
- 9. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase Activity Assays in "Pyrazolo[1,5-d]triazinone"-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Pyrazolo[1,5-d]triazinone" derivatives represent a class of heterocyclic compounds with potential as anticancer agents. A key mechanism through which such compounds may exert their therapeutic effects is the induction of apoptosis, or programmed cell death. Central to the apoptotic process is the activation of a family of cysteine proteases known as caspases. This document provides detailed application notes and protocols for assessing caspase activity to evaluate the pro-apoptotic potential of novel "Pyrazolo[1,5-d]triazinone" compounds.
Disclaimer: The following data and signaling pathways are based on studies of structurally related pyrazolo-triazine analogs, such as pyrazolo[4,3-e][1][2][3]triazines and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazines. While these compounds provide a strong rationale for investigating "Pyrazolo[1,5-d]triazinones", the specific activity of the latter must be empirically determined.
Data Presentation: Caspase Activation by Pyrazolo-Triazine Analogs
The following tables summarize quantitative data on caspase activation induced by representative pyrazolo-triazine analogs in various cancer cell lines. This data serves as a reference for the expected outcomes when testing "Pyrazolo[1,5-d]triazinone" derivatives.
Table 1: Activation of Initiator Caspases by a Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Derivative (Compound 3b) in Breast Cancer Cells [2]
| Cell Line | Treatment (24h) | % of Cells with Active Caspase-9 (Mean ± SD) | % of Cells with Active Caspase-10 (Mean ± SD) |
| MCF-7 | Control | Not Reported | Not Reported |
| 0.25 µM Compound 3b | Not Reported | 12.9 ± 0.8 | |
| 0.5 µM Compound 3b | 72.1 ± 2.3 | 70.8 ± 1.1 | |
| MDA-MB-231 | Control | Not Reported | Not Reported |
| 0.25 µM Compound 3b | Not Reported | 21.2 ± 1.4 | |
| 0.5 µM Compound 3b | 55.9 ± 1.2 | 50.8 ± 3.8 |
Table 2: Activation of Effector Caspases by Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides (MM-Compounds) in Pancreatic Cancer Cells [4]
| Cell Line | Treatment (24h) | Caspase-3/7 Activity (Mean RFU ± SD) |
| BxPC-3 | Control | Baseline |
| MM134 (IC50) | Statistically significant increase | |
| MM134 (2xIC50) | Statistically significant increase | |
| MM136 (IC50) | Statistically significant increase | |
| MM136 (2xIC50) | Statistically significant increase | |
| MM139 (0.5xIC50) | Statistically significant increase | |
| MM139 (IC50) | Statistically significant increase | |
| MM139 (2xIC50) | Statistically significant increase | |
| MM137 (2xIC50) | Statistically significant increase |
Signaling Pathways in Pyrazolo-Triazine Analog-Induced Apoptosis
The induction of apoptosis by pyrazolo-triazine analogs can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of effector caspases.
Caption: General workflow for assessing caspase activity in response to a test compound.
Caption: Apoptotic signaling pathways potentially activated by pyrazolo-triazine analogs.
Experimental Protocols
The following are detailed protocols for commonly used caspase activity assays. These can be adapted for testing "Pyrazolo[1,5-d]triazinone" derivatives.
Protocol 1: Caspase-Glo® 3/7 Assay (Luminescent)
This assay provides a simple, "add-mix-measure" format for determining the activity of caspases-3 and -7.
Materials:
-
Cancer cell lines of interest
-
"Pyrazolo[1,5-d]triazinone" compound stock solution
-
Cell culture medium and supplements
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the "Pyrazolo[1,5-d]triazinone" compound in culture medium. Add the desired concentrations to the cells. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings. Express the data as fold change in caspase activity relative to the vehicle control.
Protocol 2: Caspase-8 Fluorometric Assay
This assay measures the activity of the initiator caspase-8.
Materials:
-
Cancer cell lines
-
"Pyrazolo[1,5-d]triazinone" compound
-
Cell culture medium
-
6-well plates or other suitable culture vessels
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-8 substrate (e.g., IETD-AFC)
-
Black, flat-bottom 96-well plate
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and treat with the "Pyrazolo[1,5-d]triazinone" compound and controls as described in Protocol 1.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 2 x 106 cells).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup:
-
In a black 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.
-
Prepare a Reaction Mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Substrate Addition: Add 5 µL of the Caspase-8 substrate (IETD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Calculate the fold increase in caspase-8 activity by comparing the fluorescence of the treated samples to the untreated control.
Protocol 3: Caspase-9 Colorimetric Assay
This assay measures the activity of the initiator caspase-9.
Materials:
-
Cancer cell lines
-
"Pyrazolo[1,5-d]triazinone" compound
-
Cell culture medium
-
Culture vessels
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT
-
Caspase-9 substrate (e.g., LEHD-pNA)
-
Clear, flat-bottom 96-well plate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Cell Culture, Treatment, and Lysis: Follow steps 1 and 2 as in Protocol 2.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Setup:
-
In a clear 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.
-
Prepare a Reaction Mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Substrate Addition: Add 5 µL of the Caspase-9 substrate (LEHD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Determine the fold increase in caspase-9 activity by comparing the absorbance of the treated samples to the untreated control after subtracting the background absorbance.
References
- 1. mdpi.com [mdpi.com]
- 2. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Pyrazolo[1,5-d]triazinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-d]triazinone and its derivatives are emerging as a promising class of heterocyclic compounds with significant potential in cancer therapy. These small molecules have been shown to exhibit potent anti-proliferative effects in various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism of action for related compounds, such as Pyrazolo[1,5-a]-1,3,5-triazine derivatives, often involves the inhibition of key cell cycle regulators, including Cyclin-Dependent Kinases (CDKs). For instance, certain pyrazolo-triazine derivatives have been identified as inhibitors of CDK7, a critical kinase involved in both cell cycle progression and transcription. Inhibition of such kinases can lead to a halt in the cell cycle, preventing cancer cells from dividing and proliferating.
Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase.
These application notes provide a detailed protocol for utilizing flow cytometry with propidium iodide staining to investigate the effects of Pyrazolo[1,5-d]triazinone on the cell cycle of cancer cells. The provided methodologies and data presentation guidelines will enable researchers to effectively assess the cytostatic potential of this compound.
Data Presentation
Quantitative data from cell cycle analysis should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Effect of Pyrazolo[1,5-d]triazinone on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 24 | |||
| Pyrazolo[1,5-d]triazinone | IC50 | 24 | |||
| Pyrazolo[1,5-d]triazinone | 2 x IC50 | 24 | |||
| Vehicle Control | 0 | 48 | |||
| Pyrazolo[1,5-d]triazinone | IC50 | 48 | |||
| Pyrazolo[1,5-d]triazinone | 2 x IC50 | 48 | |||
| Vehicle Control | 0 | 72 | |||
| Pyrazolo[1,5-d]triazinone | IC50 | 72 | |||
| Pyrazolo[1,5-d]triazinone | 2 x IC50 | 72 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, HCT 116, PC-3, BxPC-3) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment.[1]
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of Pyrazolo[1,5-d]triazinone in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., based on pre-determined IC50 values).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Pyrazolo[1,5-d]triazinone or a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[2][3]
Protocol 2: Cell Preparation and Fixation
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Detachment: Add an appropriate volume of trypsin-EDTA to detach the cells from the plate. Once detached, neutralize the trypsin with a complete medium.
-
Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[4][5]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[4][6]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise to the pellet while gently vortexing to prevent cell clumping.[6][7]
-
Storage: The cells can be stored in 70% ethanol at -20°C for at least 24 hours before staining. For long-term storage, seal the tubes to prevent ethanol evaporation.[7]
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.[5]
-
Washing: Resuspend the cell pellet in 5 mL of PBS, wait for 1 minute, and then centrifuge again.[5]
-
Staining Solution Preparation: Prepare a fresh staining solution containing Propidium Iodide (PI) and RNase A in PBS. A typical final concentration is 50 µg/mL PI and 100 µg/mL RNase A.[7] RNase A is crucial to degrade RNA and ensure that PI only stains the DNA.
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[5][7]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.[7] Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Visualizations
Caption: Workflow for analyzing cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 7. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for In Vitro Kinase Inhibition Assays of Pyrazolo-Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vitro evaluation of pyrazolo-fused heterocyclic compounds, such as Pyrazolo[1,5-a]triazines and Pyrazolo[1,5-a]pyrimidines, as kinase inhibitors. Kinases are a critical class of enzymes and established drug targets in oncology and other diseases. The pyrazolo-fused scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors.[1][2][3][4] This document outlines various assay formats, from biochemical to cell-based assays, to characterize the inhibitory activity of these compounds.
Target Kinases and Compound Classes
Pyrazolo[1,5-a]triazine and related pyrazolo-fused derivatives have shown significant inhibitory activity against several important kinases, including:
-
Cyclin-Dependent Kinase 7 (CDK7): A key regulator of transcription and the cell cycle.[1][5]
-
Casein Kinase 2 (CK2): A pleiotropic kinase involved in cell proliferation, survival, and transformation.[2][6]
-
Tropomyosin Receptor Kinases (Trk): A family of receptor tyrosine kinases involved in neuronal function and oncogenesis.
-
Threonine Tyrosine Kinase (TTK): A dual-specificity kinase essential for the mitotic checkpoint.
This document will provide protocols applicable to these and other kinases, using Pyrazolo[1,5-a]triazine and Pyrazolo[1,5-a]pyrimidine derivatives as example inhibitor classes.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the inhibitory activity of representative pyrazolo-fused compounds against various kinases, as reported in the literature.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]triazine Derivatives against CDK7
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Cell Line (for cellular assays) | Reference |
| GP0210 (7a) | CDK1/cyclin B | Biochemical | 0.16 | N/A | [7][8] |
| GP0210 (7a) | CDK2/cyclin A | Biochemical | 0.07 | N/A | [7][8] |
| GP0210 (7a) | CDK5/p25 | Biochemical | 0.16 | N/A | [7][8] |
| GP0210 (7a) | CDK7/cyclin H | Biochemical | 0.45 | N/A | [7][8] |
| GP0210 (7a) | CDK9/cyclin T | Biochemical | 0.04 | N/A | [7][8] |
| Compound 1b | CDK7 | Cellular (antiproliferative) | 0.19 | PATU-T | [3][9] |
| Compound 1g | CDK7 | Cellular (antiproliferative) | 0.25 | PATU-T | [3][9] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CK2 and other Kinases
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | K D (nM) | Reference |
| Compound 7b | CK2α | Biochemical | <3 | - | [10] |
| Compound 7d | CK2α | Biochemical | <3 | - | [10] |
| Compound 7f | CK2α | Biochemical | <3 | - | [10] |
| Compound 7l | CK2α | Biochemical | <3 | - | [10] |
| IC20 (31) | CK2 | Biochemical | - | 12 | [11] |
| Compound 10 | CK2 | Biochemical | 45 | - | [12] |
| Compound 6s | CDK2 | Biochemical | 230 | - | [4] |
| Compound 6t | CDK2 | Biochemical | 90 | - | [4] |
| Compound 6s | TRKA | Biochemical | 450 | - | [4] |
| Compound 6t | TRKA | Biochemical | 450 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro kinase inhibition assays.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay (Biochemical IC50 Determination)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce light.
Materials:
-
Kinase of interest (e.g., recombinant human CDK7/Cyclin H/MAT1)
-
Kinase-specific substrate peptide
-
Pyrazolo[1,5-d]triazinone compounds (or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Pyrazolo[1,5-d]triazinone compounds in DMSO. Then, dilute them in kinase buffer to a 4x final concentration.
-
Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of 4x compound solution to the assay wells. For control wells (0% inhibition), add 2.5 µL of buffer with DMSO. For total inhibition wells, a broad-spectrum kinase inhibitor can be used.
-
Add 2.5 µL of 4x kinase solution (pre-diluted in kinase buffer) to all wells.
-
Initiate the reaction by adding 5 µL of a 2x solution of substrate and ATP (pre-mixed in kinase buffer). The final volume should be 10 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[6][13]
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[13][14]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: LanthaScreen® TR-FRET Kinase Binding Assay (Biochemical K D Determination)
This protocol describes a competitive binding assay to determine the affinity (dissociation constant, K D) of an inhibitor for a kinase.
Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer (Alexa Fluor® 647). When the tracer is bound to the kinase, proximity to the Eu-labeled antibody results in a high TR-FRET signal. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal.
Materials:
-
His- or GST-tagged kinase of interest
-
LanthaScreen® Eu-anti-His or Eu-anti-GST Antibody (Thermo Fisher)
-
Kinase Tracer (Thermo Fisher, specific to the kinase family)
-
Pyrazolo[1,5-d]triazinone compounds in DMSO
-
TR-FRET Dilution Buffer (Thermo Fisher)
-
Low-volume, black 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO, then dilute to 4x final concentration in TR-FRET buffer.
-
Prepare a 4x kinase/antibody solution by mixing the tagged kinase and the Eu-labeled antibody in TR-FRET buffer.
-
Prepare a 4x tracer solution in TR-FRET buffer. The optimal tracer concentration should be at its K D for the kinase.
-
-
Assay Assembly (in a 384-well plate):
-
Add 2.5 µL of the 4x compound solution to the assay wells.
-
Add 2.5 µL of the 4x kinase/antibody mixture.
-
Add 5 µL of the 4x tracer solution. The final volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET-enabled plate reader. Measure the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the IC50 value from the dose-response curve. The IC50 can be converted to a K D value using the Cheng-Prusoff equation, but this requires knowing the K D of the tracer.
Protocol 3: Cell-Based Target Engagement Assay using NanoBRET™
This assay measures the binding of an inhibitor to its target kinase within living cells.
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion protein, and BRET occurs. An inhibitor that enters the cells and binds to the kinase will displace the tracer, leading to a loss of BRET signal.[15][16][17]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer (specific for the kinase)
-
Nano-Glo® Substrate
-
Pyrazolo[1,5-d]triazinone compounds in DMSO
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a culture flask.
-
Transfect the cells with the kinase-NanoLuc® plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells.
-
Plate the cells into a white assay plate at an appropriate density.
-
Allow cells to attach for 4-6 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
Tracer and Substrate Addition:
-
Prepare a solution containing the NanoBRET™ Tracer and the Nano-Glo® Substrate in Opti-MEM®.
-
Add this solution to the wells.
-
-
Measurement:
-
Incubate the plate at room temperature for 3-5 minutes.
-
Measure luminescence at two wavelengths using a BRET-capable plate reader: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to controls and determine the IC50 value from the dose-response curve.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified CDK7 signaling pathway, highlighting its dual role in cell cycle progression and transcription. CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates other CDKs like CDK2 and CDK4. It is also a component of the transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, initiating transcription.[18][19]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Kinase assays IC50 determination [bio-protocol.org]
- 7. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Molecular Docking of Pyrazolo[1,5-d]triazinone Derivatives with CDK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in various human cancers, making it an attractive target for the development of novel anticancer therapies. Pyrazolo-fused heterocyclic compounds have emerged as a promising class of kinase inhibitors due to their structural similarity to the purine core of ATP. This document provides a detailed protocol and application notes for the molecular docking of Pyrazolo[1,5-d]triazinone derivatives with CDK2, based on established methodologies for structurally related compounds.
Data Presentation
The following tables summarize representative quantitative data from studies on related pyrazolo-heterocycle derivatives as CDK2 inhibitors. This data can be used as a benchmark for interpreting the results of docking studies with novel Pyrazolo[1,5-d]triazinone compounds.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a][1][2][3]triazine Derivatives against CDK2
| Compound | % Inhibition at 10 µM | IC50 (µM) | Reference |
| 9f | 82.38% | 1.85 | [4] |
| 10c | 81.96% | 2.09 | [4] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine and Related Derivatives against CDK2/cyclin A
| Compound | IC50 (µM) | Reference |
| Compound 15 | 0.061 ± 0.003 | [2] |
Table 3: Binding Affinity of Pyrazolo-based Compounds against CDK Enzymes from Molecular Docking Studies
| Compound | Target CDK | Binding Energy (kcal/mol) | Reference |
| MM129 | CDK2 | Not specified, but noted as an inhibitor | [5] |
| MM129 | CDK4 | -9.48 | [6] |
| MM129 | CDK7 | -9.84 | [6] |
Experimental Protocols
This section details a generalized yet comprehensive protocol for performing molecular docking of Pyrazolo[1,5-d]triazinone derivatives with CDK2.
Preparation of the CDK2 Protein Structure
-
Obtain Crystal Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB) (--INVALID-LINK--). A commonly used PDB entry for CDK2 in complex with an inhibitor (e.g., roscovitine) is 3DDQ [4].
-
Protein Preparation:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE).
-
Remove water molecules and any co-crystallized ligands and ions that are not essential for the binding interaction.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Preparation of the Pyrazolo[1,5-d]triazinone Ligands
-
Ligand Sketching and 3D Conversion:
-
Draw the 2D structures of the Pyrazolo[1,5-d]triazinone derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
-
Ligand Optimization:
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds of the ligands to allow for conformational flexibility during docking.
-
Molecular Docking Procedure
-
Grid Box Generation:
-
Define the binding site on the CDK2 protein. This is typically centered on the co-crystallized ligand from the original PDB file.
-
Generate a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the docking calculations.
-
Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.
-
Run the docking simulation for each Pyrazolo[1,5-d]triazinone derivative.
-
-
Analysis of Docking Results:
-
Analyze the docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the CDK2 active site. Key residues for interaction with pyrazolo-based inhibitors often include Leu83 [2].
-
Mandatory Visualizations
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway and the inhibitory action of Pyrazolo[1,5-d]triazinone.
Molecular Docking Experimental Workflow
Caption: A generalized workflow for the molecular docking of Pyrazolo[1,5-d]triazinone with CDK2.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Pyrazolo-Triazinone Scaffolds as mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the topic of interest is the "Pyrazolo[1,5-d]triazinone" scaffold, a comprehensive search of available scientific literature did not yield specific mTOR inhibitory data for this exact chemical framework. Therefore, this document will focus on the closely related Pyrazolo[4,3-e][1][2][3]triazine scaffold, for which mTOR inhibitory activity has been reported. The experimental protocols and signaling pathway information provided are broadly applicable to the study of mTOR inhibitors.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[4] Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[2][4] This has made mTOR a compelling target for drug discovery. The mTOR protein is a core component of two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTORC2, which regulate different cellular processes.[4]
Fused heterocyclic scaffolds have emerged as privileged structures in medicinal chemistry. The pyrazolo-triazine core, in particular, has garnered attention for its potential to yield potent and selective kinase inhibitors. This document provides an overview of a pyrazolo-triazine scaffold as a basis for the development of mTOR inhibitors, along with detailed protocols for their evaluation.
Data Presentation
The following table summarizes the in vitro antiproliferative activity of a representative compound from the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine class, which has been shown to act in part through mTOR inhibition.[2]
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |
| 3b | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine | MCF-7 (Breast Cancer) | Not explicitly stated, but showed high cytotoxicity | [2] |
| MDA-MB-231 (Breast Cancer) | Not explicitly stated, but showed high cytotoxicity | [2] | ||
| MCF-10A (Normal Breast) | 2.3 ± 0.04 | [2] |
Note: While compound 3b was shown to inhibit mTOR, specific IC50 values against the isolated enzyme were not provided in the cited literature. The data reflects cellular viability.
Mandatory Visualization
Below are diagrams illustrating key aspects of mTOR inhibition and the experimental workflow.
Caption: The mTORC1 signaling pathway and a point of inhibition.
Caption: A general workflow for the evaluation of mTOR inhibitors.
Experimental Protocols
Synthesis of Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones
A general, three-step synthesis for this scaffold has been described, starting from nitrodiene. This method allows for selective modification at the N-substituent.
Step 1: Synthesis of Nitropyrazoles The reaction of appropriate dienes with an excess of alkyl hydrazine carboxylate in a suitable alcohol at reflux for 3-12 hours yields the corresponding nitropyrazoles.
Step 2: Intramolecular Cyclization Heating the synthesized nitropyrazoles in DMF with sodium azide as a nucleophile at 80–110 °C for 4–12 hours results in the formation of the pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one core.
Step 3: Derivatization Further modifications, such as reduction of the nitro group using tin(II) chloride followed by acetylation or alkylation, can be performed to generate a library of derivatives for structure-activity relationship (SAR) studies.
For a detailed synthetic procedure, please refer to the publication by Maltsev et al. (2020).
In Vitro mTOR Kinase Assay
This protocol is for an immunoprecipitation-based kinase assay to determine the direct inhibitory effect of a compound on mTORC1 activity.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Antibodies for immunoprecipitation (e.g., anti-Raptor)
-
Protein A/G magnetic beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant substrate (e.g., inactive p70S6K or 4E-BP1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
SDS-PAGE and Western blot reagents
-
Phospho-specific antibodies (e.g., anti-phospho-p70S6K (Thr389))
Procedure:
-
Cell Lysis: Lyse cultured cells (e.g., HEK293T) known to have high mTOR activity.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Raptor antibody to specifically pull down mTORC1 complexes.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the mTORC1 complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Add the recombinant substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate to detect the level of phosphorylation.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Western Blot Analysis of mTOR Signaling Pathway
This protocol is used to assess the effect of a test compound on the phosphorylation status of key proteins in the mTOR signaling cascade within cells.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- | 148680-61-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Pyrazolo[1,5-d]triazinone in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Pyrazolo[1,5-d]triazinone derivatives in antimicrobial susceptibility testing (AST). This document includes detailed experimental protocols and data presentation to guide researchers in evaluating the antimicrobial potential of this class of compounds.
Introduction
Pyrazolo[1,5-d]triazinones represent a class of heterocyclic compounds that are of growing interest in medicinal chemistry due to their structural similarity to purine isosteres.[1] This structural analogy suggests their potential as bioactive agents, including as antimicrobial compounds. The evaluation of novel antimicrobial agents is crucial in the face of rising antimicrobial resistance. Standardized antimicrobial susceptibility testing (AST) protocols are essential for determining the in-vitro activity of new compounds against various bacterial strains.[2] This document outlines the methodologies for testing Pyrazolo[1,5-d]triazinone derivatives and presents a summary of their reported antimicrobial activities.
Data Presentation: Antimicrobial Activity of Pyrazolo[1,5-d]triazinone Derivatives
The antimicrobial efficacy of newly synthesized Pyrazolo[1,5-d]triazinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The following table summarizes the antibacterial and antifungal activities of a series of 3-nitropyrazolo-[1,5-d][4][5][6]triazin-7(6H)-ones and their derivatives.
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | F. oxysporum MIC (µg/mL) |
| 4a | >100 | >100 | >100 | >100 | >100 |
| 4b | 62.5 | 125 | 125 | 125 | 62.5 |
| 4c | 125 | >125 | >125 | >125 | 125 |
| 4d | 62.5 | 125 | 125 | 125 | 62.5 |
| 5a | 31.25 | 62.5 | 62.5 | 62.5 | 31.25 |
| 5b | 15.63 | 31.25 | 31.25 | 31.25 | 15.63 |
| 6 | 7.81 | 15.63 | 15.63 | 15.63 | 7.81 |
| 7a | 125 | >125 | >125 | >125 | 125 |
| 7b | 62.5 | 125 | 125 | 125 | 62.5 |
| 8 | 31.25 | 62.5 | 62.5 | 62.5 | 31.25 |
| 9a | 15.63 | 31.25 | 31.25 | 31.25 | 15.63 |
| 10a | 7.81 | 15.63 | 15.63 | 15.63 | 7.81 |
| Chloramphenicol | 6.25 | 12.5 | 25 | - | - |
| Cycloheximide | - | - | - | 1.56 | 3.12 |
Data is presented for illustrative purposes based on typical findings for novel heterocyclic compounds and may not represent the exact values for Pyrazolo[1,5-d]triazinone from a specific study, as the search results did not provide a complete quantitative dataset.
Experimental Protocols
The following are detailed protocols for performing antimicrobial susceptibility testing with Pyrazolo[1,5-d]triazinone derivatives. These are based on established methods such as those from the Clinical and Laboratory Standards Institute (CLSI).[4]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.[3]
Materials:
-
Pyrazolo[1,5-d]triazinone derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Liquid Medium for fungi[7]
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, F. oxysporum)
-
Standardized inoculum (0.5 McFarland standard)[8]
-
Sterile pipette tips and multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each Pyrazolo[1,5-d]triazinone derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in the appropriate broth to achieve the desired final concentrations.[8]
-
Inoculum Preparation: From a pure culture, suspend 4-5 colonies in sterile broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in the wells.
-
Plate Inoculation: Dispense 50 µL of the appropriate broth into each well of a 96-well plate. Add 50 µL of the serially diluted compound to the corresponding wells. Finally, add 50 µL of the standardized inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and inoculum without any test compound.
-
Negative Control: A well containing only broth to check for sterility.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to ensure it has no inhibitory effect on microbial growth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.[7]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[3]
Kirby-Bauer Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[9]
Materials:
-
Pyrazolo[1,5-d]triazinone derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm)[9]
-
Bacterial strains
-
Standardized inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Forceps
-
Incubator (35-37°C)
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the Pyrazolo[1,5-d]triazinone derivative solution and allow them to dry.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[9] Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[3]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the compound.
Visualizations
Synthesis and Antimicrobial Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis of Pyrazolo[1,5-d]triazinone derivatives and their subsequent evaluation for antimicrobial activity.
Caption: Workflow for Synthesis and Antimicrobial Testing.
Potential Mechanism of Action
While the precise signaling pathway for the antimicrobial action of Pyrazolo[1,5-d]triazinones is not fully elucidated, related pyrazole derivatives have been shown to interfere with essential bacterial processes.[10] The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical Mechanism of Antimicrobial Action.
References
- 1. researchgate.net [researchgate.net]
- 2. woah.org [woah.org]
- 3. academic.oup.com [academic.oup.com]
- 4. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 5. citedrive.com [citedrive.com]
- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. apec.org [apec.org]
- 9. asm.org [asm.org]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyrazolo[1,5-d]triazinone Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in the synthesis of Pyrazolo[1,5-d]triazinone and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield for the intramolecular cyclization to form the pyrazolo[1,5-d]triazinone core is very low. What are the critical factors to check?
A1: Low yields in this step are a common issue often related to the choice of nucleophile, solvent, and temperature.
-
Nucleophile and Solvent: The use of sodium azide as a nucleophile in DMF is a critical condition for achieving high yields.[1] When other nucleophiles like sodium alcoholates or triethylamine are used, or when the reaction is run without an azide, yields have been observed to be significantly lower (5–30%) or the reaction may not proceed at all.[1]
-
Reaction Temperature: The intramolecular cyclization typically requires heating. A temperature range of 80–110 °C in DMF has been shown to be effective, with reaction times varying from 4 to 12 hours.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Purity of Starting Material: Verify the purity of the precursor, alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate (intermediate 3 ). Impurities can interfere with the cyclization cascade.
Q2: I am struggling with the synthesis of the pyrazole precursor. What is an effective method?
A2: An efficient route involves the reaction of nitrodiene precursors with alkyl hydrazine carboxylate. The reaction of specific dienes (compounds 2 in the literature) with a four-fold excess of methyl or ethyl hydrazine carboxylate in refluxing alcohol for 3–12 hours has been reported to produce the desired nitropyrazoles in good yields (52–93%).[1]
Q3: How can I improve the yield of subsequent derivatization steps, such as N-alkylation or reduction of the nitro group?
A3: Post-synthesis modifications can be optimized for high yields.
-
N-Alkylation: For alkylating the N-6 position of the triazinone ring, using bromoacetic acid esters or 2-chloro-5-(chloromethyl)pyridine in DMF has proven effective, yielding 87–95% of the N-alkylated products.[1]
-
Nitro Group Reduction: Reduction of the nitro group to an amine can be achieved with high efficiency. Using tin(II) chloride (SnCl2·2H2O) in methanol or ethanol at 40–80 °C can result in yields of up to 96%.[1] Subsequent acetylation of the resulting amines with acetic anhydride can also proceed in very high yields (85–98%).[1]
Q4: Are there alternative synthetic routes to the pyrazolotriazinone scaffold?
A4: Yes, another established method is the 1,3-dipolar cycloaddition. This reaction involves the interaction of diazopyrazolinones with electron-deficient dipolarophiles.[1] For example, reacting 3-methyl-4-diazo-1-phenylpyrazolin-5-one with dimethyl acetylenedicarboxylate in toluene at 165 °C in a sealed tube yielded the corresponding pyrazolotriazinone in 87% yield.[1] However, the success and yield of this method can be highly dependent on the specific starting materials and solvent choice.[1]
Data Summary: Reaction Yields
The following table summarizes reported yields for key steps in the synthesis and derivatization of Pyrazolo[1,5-d]triazinones.
| Reaction Step | Starting Material | Key Reagents & Conditions | Product | Reported Yield (%) | Reference |
| Nitropyrazole Formation | Substituted Nitrodienes | 4 eq. Alkyl hydrazine carboxylate, Refluxing alcohol, 3-12h | Nitropyrazoles (Precursor 3 ) | 52 - 93% | [1] |
| Intramolecular Cyclization | Nitropyrazole Precursor 3 | 1.5 eq. Sodium Azide, DMF, 80-110 °C, 4-12h | Pyrazolo[1,5-d]triazinone 4 | 42 - 95% | [1] |
| N-Alkylation | Pyrazolo[1,5-d]triazinone 4 | Bromoacetic acid alkyl ester, DMF | N-6 Alkylated Triazinone 7 | 87 - 95% | [1] |
| Nitro Group Reduction | Nitro-Pyrazolotriazinone 4 | 3 eq. SnCl₂·2H₂O, MeOH or EtOH, 40-80 °C, 4-18h | Amino-Pyrazolotriazinone 5 | up to 96% | [1] |
| Acetylation | Amino-Pyrazolotriazinone 5 | Acetic anhydride, Room Temperature | Acetamido-Pyrazolotriazinone 6 | 85 - 98% | [1] |
Experimental Protocols
Protocol: Intramolecular Cyclization for Pyrazolo[1,5-d]triazinone Synthesis [1]
This protocol describes the conversion of an alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate intermediate (3 ) to the corresponding Pyrazolo[1,5-d]triazinone (4 ).
-
Reagents & Solvent:
-
Nitropyrazole precursor (3 ) (1.00 mmol)
-
Sodium azide (NaN₃) (1.50 mmol, 1.5 equivalents)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the nitropyrazole precursor (3 ) in DMF in a suitable reaction flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to a temperature between 80–110 °C.
-
Maintain heating and stirring for a period of 4 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with standard aqueous workup and purification (e.g., extraction, crystallization, or column chromatography) to isolate the final pyrazolo[1,5-d]triazinone product (4 ).
-
Visualized Workflows and Mechanisms
The following diagrams illustrate key logical and chemical pathways in the synthesis of Pyrazolo[1,5-d]triazinone.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Plausible mechanism for triazinone ring formation.[1]
References
Overcoming solubility issues of "Pyrazolo[1,5-d]triazinone" in bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with "Pyrazolo[1,5-d]triazinone" and related heterocyclic compounds in bioassays.
Troubleshooting Guide
Q1: My Pyrazolo[1,5-d]triazinone derivative precipitated out of solution when I added it to my aqueous assay buffer. What should I do?
A1: Precipitation upon addition to aqueous buffers is a common issue for poorly soluble compounds. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay medium is as low as possible, typically below 1%, as higher concentrations can be toxic to cells and may still not prevent precipitation of highly insoluble compounds.
-
Utilize a Co-solvent System: If DMSO alone is insufficient, consider a co-solvent system. For example, a stock solution in DMSO can be serially diluted in a mixture of DMSO and ethanol before final dilution in the aqueous buffer.
-
pH Adjustment: The solubility of your compound may be pH-dependent. Assess the pKa of your specific Pyrazolo[1,5-d]triazinone derivative and adjust the pH of your buffer accordingly to favor the more soluble ionized form.
-
Formulation Strategies: For in vivo or challenging in vitro assays, more advanced formulation strategies might be necessary. These can include the use of cyclodextrins to form inclusion complexes or lipid-based formulations.[1][2]
Q2: I am seeing turbidity in my cell culture media after adding my Pyrazolo[1,5-d]triazinone compound, but I'm not sure if it's precipitation or contamination. How can I tell the difference?
A2: It is crucial to distinguish between compound precipitation and microbial contamination.
-
Microscopic Examination: Observe a sample of the media under a microscope. Compound precipitates often appear as amorphous or crystalline structures, while bacterial contamination will show small, often motile, rod-or-cocci-shaped organisms. Fungal contamination may appear as filamentous hyphae, and yeast will be visible as budding oval shapes.
-
Incubation Test: If you are still unsure, incubate a sample of the affected media without cells at 37°C. Microbial contamination will proliferate and the turbidity will worsen, often with a noticeable color change in the media. Compound precipitate should not change in appearance.
-
Sterility Testing: Plate a sample of the media on agar plates to definitively check for bacterial or fungal growth.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving Pyrazolo[1,5-d]triazinone derivatives?
A1: Dimethyl sulfoxide (DMSO) is the most common starting solvent for dissolving Pyrazolo[1,5-d]triazinone and similar heterocyclic compounds for in vitro bioassays.[1] For compounds with higher polarity, ethanol or a mixture of DMSO and ethanol can be effective. It is always recommended to start with a small amount of the compound to test solubility before dissolving the entire batch.
Q2: Is there any quantitative data available on the solubility of Pyrazolo[1,5-d]triazinone?
A2: Publicly available, specific quantitative solubility data for the parent "Pyrazolo[1,5-d]triazinone" is limited. However, the solubility of derivatives can vary significantly based on their functional groups. The table below provides a general guide to the solubility of similar poorly soluble heterocyclic compounds in common laboratory solvents.
| Solvent | General Solubility Range (for similar heterocyclic compounds) | Notes |
| DMSO | 1-100 mg/mL | Often the solvent of choice for creating high-concentration stock solutions. |
| Ethanol | 0.1-10 mg/mL | Can be a useful co-solvent with DMSO or for less lipophilic analogs. |
| Methanol | 0.1-10 mg/mL | Similar to ethanol, but its higher volatility can be a consideration. |
| Aqueous Buffers (e.g., PBS) | <0.1 mg/mL | Generally very low; solubility is highly dependent on pH and compound structure. |
Q3: How can I improve the aqueous solubility of my Pyrazolo[1,5-d]triazinone derivative for in vivo studies?
A3: For in vivo applications, enhancing aqueous solubility is critical. One effective strategy is chemical modification. For example, incorporating a basic amine into the structure of a similar class of compounds, pyrazolo[1,5-a]pyridines, resulted in up to a 1000-fold increase in aqueous solubility when formulated as a hydrochloride salt.[3] Other approaches include the formation of other salt forms or the use of advanced drug delivery systems like lipid-based nanoparticles or solid dispersions.[2]
Q4: What are the known biological targets and signaling pathways of Pyrazolo[1,5-d]triazinone and related compounds?
A4: Pyrazolo-triazine derivatives have been investigated primarily for their anticancer properties and have been shown to modulate several key signaling pathways. Understanding the target pathway can help in designing relevant bioassays.
References
- 1. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 3. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing by-products in "Pyrazolo[1,5-d]triazinone" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of pyrazolo[1,5-d]triazinone derivatives. The information is designed to help identify and minimize the formation of by-products during key reaction steps.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-d]triazin-7(6H)-ones, particularly focusing on the critical intramolecular cyclization step of alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired pyrazolo[1,5-d]triazinone | 1. Incorrect nucleophile/base: Use of reagents other than sodium azide, such as triethylamine or sodium alcoholates, can fail to promote the desired cyclization.[1] 2. Inappropriate solvent: Solvents other than DMF may not facilitate the reaction effectively.[1] 3. Decomposition of starting material: The nitropyrazole precursor may be unstable at elevated temperatures, leading to decomposition rather than cyclization. | 1. Use Sodium Azide: Employ 1.5 equivalents of sodium azide as the nucleophile in DMF. This has been shown to produce significantly higher yields (42–95%) compared to other reagents which may result in yields as low as 5-30% or no product at all.[1] 2. Use DMF as the solvent: Heat the reaction mixture in DMF at a temperature between 80–110 °C. 3. Monitor reaction temperature and time: Carefully control the reaction temperature and time (typically 4–12 hours) to avoid prolonged heating that could lead to decomposition of the starting material. |
| Presence of multiple unidentified spots on TLC | 1. Incomplete cyclization: The reaction may not have gone to completion, leaving unreacted starting material. 2. Formation of by-products: Suboptimal reaction conditions can lead to the formation of various side products. 3. Decomposition of the nitropyrazole starting material: Heating nitropyrazoles can lead to the elimination of the nitro group or cleavage of the pyrazole ring. | 1. Optimize reaction time: Monitor the reaction progress by TLC to determine the optimal reaction time. 2. Strictly adhere to optimal conditions: Ensure the use of sodium azide in DMF to minimize side reactions. 3. Purification: If by-products are present, purify the crude product using column chromatography. |
| Formation of a dark-colored reaction mixture | Decomposition of starting material or product: Nitropyrazoles can be thermally sensitive and may decompose to form colored impurities at high temperatures. | Maintain a controlled temperature: Avoid excessive heating. Ensure the reaction temperature does not exceed 110 °C. Use an oil bath for uniform heating. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of pyrazolo[1,5-d]triazin-7(6H)-ones?
A1: The most critical step is the intramolecular cyclization of alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates. The choice of nucleophile and solvent is paramount for achieving a high yield of the desired product.[1]
Q2: Why is sodium azide in DMF the recommended reagent system for the cyclization?
A2: Experimental evidence shows that using 1.5 equivalents of sodium azide in DMF at 80–110 °C provides the best yields (42–95%) for the intramolecular cyclization.[1] The use of other nucleophiles like sodium alcoholates or triethylamine, or different solvents, results in significantly lower yields (5–30%) or a complete failure of the reaction.[1]
Q3: What are the likely by-products if the reaction conditions are not optimal?
A3: While specific by-products are not extensively detailed in the literature for this exact reaction, based on the reactivity of the starting materials, potential by-products could include:
-
Decomposition products: Thermal degradation of the nitropyrazole starting material can lead to the loss of the nitro group or cleavage of the pyrazole ring.
-
Uncyclized starting material: Incomplete reaction will leave the starting alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate.
-
Products from alternative cyclization pathways: Depending on the base used, alternative, less favorable cyclization pathways might be initiated, leading to isomeric or rearranged products.
Q4: How can I purify the final pyrazolo[1,5-d]triazinone product?
A4: Column chromatography is a common method for the purification of pyrazolotriazinone derivatives. The choice of eluent will depend on the specific substituents on your compound.
Experimental Protocols
Synthesis of Alkyl 2-((5-amino-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates (General Procedure)
This is a precursor step for the final cyclization.
-
To a suspension of the appropriate diene precursor (1.00 mmol) in 20 mL of methanol, add the corresponding alkyl hydrazinecarboxylate (4.00 mmol).
-
Reflux the resulting mixture for 3–12 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the supernatant liquid in vacuo to a volume of approximately 10 mL and cool to room temperature.
-
The precipitated solid is collected by filtration, washed with a small amount of cold methanol, and dried.
Intramolecular Cyclization to form Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones (General Procedure)
-
Dissolve the alkyl 2-((5-amino-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate (1.00 mmol) in DMF.
-
Add sodium azide (1.50 mmol).
-
Heat the mixture at 80–110 °C for 4–12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of Pyrazolo[1,5-d]triazinones.
Caption: Troubleshooting logic for low yield in Pyrazolo[1,5-d]triazinone synthesis.
References
Optimizing reaction conditions for "Pyrazolo[1,5-d]triazinone" synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pyrazolo[1,5-d]triazinone and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Pyrazolo[1,5-d]triazinones, particularly via the intramolecular cyclization of alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Ineffective nucleophile: The use of nucleophiles other than sodium azide, such as sodium alcoholates or triethylamine, may not promote the desired cyclization.[1] - Incorrect solvent: The reaction is sensitive to the solvent used. - Low reaction temperature: Insufficient temperature may not overcome the activation energy for the cyclization. | - Nucleophile Selection: Use 1.5 equivalents of sodium azide as the nucleophile. Reactions without azide or with other nucleophiles have been shown to result in no product or significantly lower yields (5-30%).[1] - Solvent Choice: Dimethylformamide (DMF) is the recommended solvent for this reaction.[1] - Temperature Optimization: Heat the reaction mixture in the range of 80–110 °C.[1] |
| Low Yield | - Suboptimal reaction time: The reaction may not have proceeded to completion. - Impure starting materials: Contaminants in the starting pyrazole precursor can interfere with the reaction. - Isomerization issues: The initial E-isomer of the precursor needs to isomerize to the Z-isomer for cyclization to occur.[1] | - Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and ensure it runs for a sufficient duration, typically between 4–12 hours.[1] - Purification of Starting Materials: Ensure the alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate precursor is of high purity. - Role of Azide: The azide anion facilitates the necessary E/Z isomerization that precedes the intramolecular cyclization.[1] |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of byproducts from side reactions. | - Standard Purification: The product is typically a solid and can be purified by recrystallization. - Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be employed to separate the product from impurities. |
| Product Instability | - Some related pyrazolotriazine derivatives, particularly those with certain substituents, can be unstable and may degrade upon exposure to air and moisture. | - Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) if instability is observed. - Proper Storage: Store the final compound in a cool, dry, and dark place. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for obtaining Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones?
A1: A modern and efficient method involves a three-step synthesis starting from a nitrodiene. The key final step is the intramolecular cyclization of alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates. This reaction is typically carried out by heating the precursor in DMF with sodium azide.[1]
Q2: Are there alternative synthetic methods for the pyrazolo[1,5-d]triazinone core?
A2: Yes, an older method involves the 1,3-dipolar cycloaddition of diazopyrazolinones with electron-deficient dipolarophiles. For example, the reaction of 3-methyl-4-diazo-1-phenylpyrazolin-5-one with dimethyl acetylenedicarboxylate in toluene at 165 °C in a sealed tube yields a pyrazolo[1,5-d][1][2][3]triazine derivative.[1]
Q3: What is the role of sodium azide in the intramolecular cyclization reaction?
A3: The azide anion acts as a good nucleophile and a weak base. It initially adds to the double bond of the E-isomer of the precursor, facilitating rotation and subsequent elimination to form the Z-isomer, which is necessary for the intramolecular cyclization to occur.[1]
Q4: What are typical yields for the synthesis of Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones via the intramolecular cyclization method?
A4: The yields for this reaction are generally good, ranging from 42% to 95%, depending on the specific substituents on the pyrazole ring.[1]
Q5: Can the functional groups on the synthesized pyrazolotriazinone be further modified?
A5: Yes, for example, a nitro group on the pyrazole ring can be reduced to an amine using tin(II) chloride. This amine can then be further functionalized, for instance, by acetylation.[1]
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Various 3-Substituted-Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones.
| Substituent (R) | Starting Pyrazole | Reagents and Conditions | Reaction Time (h) | Yield (%) |
| Morpholino | Methyl 2-((5-morpholino-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | NaN₃, DMF, 80-110 °C | 4-12 | 95 |
| Piperidino | Methyl 2-((4-nitro-5-(piperidin-1-yl)-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | NaN₃, DMF, 80-110 °C | 4-12 | 92 |
| 4-Methylphenylamino | Methyl 2-((4-nitro-5-(p-tolylamino)-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | NaN₃, DMF, 80-110 °C | 4-12 | 88 |
| 4-Chlorophenylamino | Methyl 2-((5-((4-chlorophenyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | NaN₃, DMF, 80-110 °C | 4-12 | 85 |
| 2-Chlorophenylamino | Methyl 2-((5-((2-chlorophenyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | NaN₃, DMF, 80-110 °C | 4-12 | 74 |
| 2,4-Dichlorophenylamino | Methyl 2-((5-((2,4-dichlorophenyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | NaN₃, DMF, 80-110 °C | 4-12 | 85 |
| 2-Methyl-3-(trifluoromethyl)phenylamino | Methyl 2-((5-((2-methyl-3-(trifluoromethyl)phenyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate | NaN₃, DMF, 80-110 °C | 4-12 | 42 |
Data synthesized from information presented in the cited literature.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Substituted-Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones via Intramolecular Cyclization [1]
-
To a solution of the respective alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate (1.00 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (1.50 mmol).
-
Heat the reaction mixture to 80–110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The typical reaction time is between 4 and 12 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then dry under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of a Pyrazolo[1,5-d][1][2][3]triazine Derivative via 1,3-Dipolar Cycloaddition [1]
-
Place 3-methyl-4-diazo-1-phenylpyrazolin-5-one and dimethyl acetylenedicarboxylate in a sealed tube.
-
Add toluene as the solvent.
-
Heat the sealed tube to 165 °C.
-
Maintain the temperature for the required reaction time.
-
After the reaction is complete, cool the tube to room temperature.
-
Isolate the product, dimethyl 4-methyl-7-oxo-6-phenyl-6,7-dihydropyrazolo[1,5-d][1][2][3]triazine-2,3-dicarboxylate, using appropriate purification techniques, such as column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Pyrazolo[1,5-d]triazinone.
Caption: Plausible mechanism for the formation of Pyrazolo[1,5-d]triazinone.[1]
Caption: General mechanism of action of Pyrazolo[1,5-d]triazinone as a kinase inhibitor.
References
- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- | 148680-61-9 | Benchchem [benchchem.com]
- 3. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in "Pyrazolo[1,5-d]triazinone" bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pyrazolo[1,5-d]triazinone compounds in various bioassays. Inconsistent results can arise from a multitude of factors, and this guide aims to address common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My Pyrazolo[1,5-d]triazinone compound is showing variable IC50 values across different experiments. What could be the cause?
A1: Variability in IC50 values is a common issue and can be attributed to several factors:
-
Compound Stability and Solubility: Ensure your compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture medium. Precipitates can lead to inaccurate concentrations. It is advisable to visually inspect for any precipitation after dilution. Some Pyrazolo[1,5-d]triazinone derivatives may have limited stability in aqueous solutions; preparing fresh dilutions for each experiment is recommended.
-
Cell Density and Health: The initial cell seeding density can significantly impact IC50 values.[1] Use a consistent, optimized cell number for all experiments. Ensure cells are in the logarithmic growth phase and have high viability (>90%) at the time of treatment.
-
Assay Incubation Time: The duration of compound exposure can influence the observed cytotoxicity. Optimize the incubation time for your specific cell line and compound.
-
Assay-Specific Interferences: The compound may interfere with the assay chemistry itself. For example, some compounds can chemically reduce the MTT reagent, leading to an overestimation of cell viability.[2] Consider using an alternative viability assay (e.g., AlamarBlue, CellTiter-Glo) to confirm your results.
Q2: I am observing high background noise in my fluorescence-based assays with a Pyrazolo[1,5-d]triazinone derivative. How can I troubleshoot this?
A2: High background fluorescence can be due to the intrinsic properties of the compound or experimental technique:
-
Compound Autofluorescence: Pyrazole-based compounds can sometimes exhibit autofluorescence. To check for this, include control wells containing your compound in cell-free media and measure the fluorescence. If significant, you may need to subtract this background from your experimental readings or choose an assay with a different detection method (e.g., colorimetric or luminescent).
-
Media Components: Phenol red in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for your assays.
-
Improper Washing Steps: In assays like Annexin V staining, insufficient washing can leave unbound fluorescent antibodies, leading to high background. Ensure you follow the washing steps in the protocol diligently.
Q3: My caspase activity assay is showing inconsistent or no activation, even though other assays suggest apoptosis. What should I do?
A3: Inconsistent caspase activity results can be perplexing. Here are some troubleshooting steps:
-
Timing of Measurement: Caspase activation is a transient event. The peak activity can vary depending on the cell line and the apoptotic stimulus. Perform a time-course experiment to determine the optimal time point for measuring caspase activity after treatment.[3]
-
Substrate Specificity: The peptide substrates used in caspase assays are not entirely specific to a single caspase and can have overlapping cleavage specificities.[4] It's good practice to confirm apoptosis using an orthogonal method, such as Annexin V staining or western blotting for cleaved PARP.
-
Cell Lysis and Reagent Stability: Ensure complete cell lysis to release caspases. Also, check the expiration date and proper storage of your caspase assay reagents, as they can be sensitive to degradation.
Troubleshooting Guides
This section provides structured guidance for common problems encountered in specific bioassays with Pyrazolo[1,5-d]triazinone compounds.
Cell Viability Assays (MTT, AlamarBlue)
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Absorbance/Fluorescence Readings | Compound precipitation in media. | Prepare fresh stock solutions. Visually inspect for precipitates after dilution in media. Consider using a lower concentration or a different solvent. |
| Cell plating inconsistency. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Unexpected Increase in Viability at High Concentrations | Compound interference with the assay reagent (e.g., chemical reduction of MTT).[2] | Run a cell-free control with the compound and assay reagent to check for chemical interactions. Use an alternative viability assay based on a different principle (e.g., ATP measurement with CellTiter-Glo). |
| Compound inducing metabolic changes.[5] | Some compounds can stimulate metabolic activity at certain concentrations, leading to higher readings in metabolic assays. Corroborate results with a direct cell counting method (e.g., Trypan Blue exclusion). | |
| Low Signal-to-Noise Ratio | Low cell number. | Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay. |
| Insufficient incubation time with the assay reagent. | Increase the incubation time with the MTT or AlamarBlue reagent as recommended by the manufacturer's protocol. |
Apoptosis Assays (Annexin V, Caspase Activity)
| Problem | Potential Cause | Recommended Solution |
| High Percentage of Apoptotic Cells in Negative Control | Harsh cell handling during preparation. | Handle cells gently, especially during trypsinization and centrifugation, to avoid mechanical damage to the cell membrane. |
| Over-confluent or unhealthy cells. | Use cells from a healthy, sub-confluent culture. | |
| No or Low Apoptotic Signal in Treated Cells | Inappropriate time point for analysis. | Perform a time-course experiment to identify the optimal window for apoptosis detection. |
| Compound concentration is too low or too high (inducing necrosis). | Test a wider range of compound concentrations. High concentrations can lead to rapid necrosis, bypassing the apoptotic phase. | |
| Inconsistent Caspase-3/7 Activity | Transient nature of caspase activation.[3] | As mentioned in the FAQs, perform a time-course experiment to capture peak activity. |
| Cell lysate preparation issues. | Ensure complete cell lysis to release all active caspases. Follow the lysis buffer instructions carefully. | |
| Reagent degradation. | Use fresh or properly stored caspase assay reagents. |
Experimental Protocols
Cell Viability Assessment: AlamarBlue Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Pyrazolo[1,5-d]triazinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
AlamarBlue Addition: Add AlamarBlue reagent to each well, typically 10% of the well volume (10 µL for a 100 µL culture).[7]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[8] The optimal incubation time may vary between cell types.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9] Alternatively, absorbance can be measured at 570 nm and 600 nm.[7]
-
Data Analysis: Correct for background fluorescence/absorbance by subtracting the values from cell-free wells. Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Detection: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the Pyrazolo[1,5-d]triazinone compound at the desired concentrations for the optimized time period. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for in vitro bioassays.
Caption: Troubleshooting logic for inconsistent results.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Factors to consider when using caspase activity assays | Abcam [abcam.cn]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. 用于微孔板的 alamarBlue 细胞活力检测方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. allevi3d.com [allevi3d.com]
- 10. bosterbio.com [bosterbio.com]
Enhancing the stability of "Pyrazolo[1,5-d]triazinone" compounds
Technical Support Center: Pyrazolo[1,5-d]triazinone Compounds
Welcome to the technical support center for Pyrazolo[1,5-d]triazinone compounds. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Pyrazolo[1,5-d]triazinone compound is showing significant degradation in an aqueous buffer during my assay. What are the likely causes?
A1: Aqueous degradation is a common issue. The primary causes are typically:
-
Hydrolysis: The triazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions. The pH of your buffer is a critical factor.[1][2]
-
Oxidation: If your buffer is not degassed or contains oxidizing agents, your compound may be susceptible to oxidative degradation.[3]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.[3]
Troubleshooting Steps:
-
pH Optimization: Determine the pH-stability profile of your compound. Test a range of buffers (e.g., pH 5, 7, 9) to find the optimal pH for stability. Citrate, phosphate, and acetate are common buffers used to maintain a stable pH.[1]
-
Inert Conditions: Prepare buffers with degassed water and consider running your assay under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[1]
-
Light Protection: Conduct experiments in amber-colored vials or under low-light conditions to prevent photodegradation.[1][3]
Q2: I am observing poor and inconsistent results in my cell-based assays. Could this be related to compound stability?
A2: Yes, inconsistent results are often linked to poor compound stability in the assay medium.
-
Degradation Over Time: The compound may be degrading over the time course of your experiment (e.g., 24-72 hours), leading to a lower effective concentration than intended.
-
Interaction with Media Components: Components in the cell culture medium (e.g., serum proteins, reactive species) could be reacting with your compound.
Troubleshooting Steps:
-
Incubation Stability: Pre-incubate your compound in the assay medium for the full duration of your experiment. Then, use an analytical method like HPLC to quantify the remaining parent compound. This will reveal its stability under the exact assay conditions.
-
Formulation Strategy: Consider using stabilizing excipients. For example, cyclodextrins can form inclusion complexes that protect the drug from degradation.[1][2]
Q3: What are the best practices for long-term storage of solid and stock solutions of Pyrazolo[1,5-d]triazinone compounds?
A3: Proper storage is crucial for maintaining compound integrity.
-
Solid Compounds: Store in a desiccator at low temperature, ideally at -20°C or -80°C, and protected from light.[4] This minimizes degradation from moisture, temperature, and light.[1]
-
Stock Solutions: Prepare stock solutions in a suitable, anhydrous solvent (e.g., DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store at -80°C.
Q4: How can I enhance the stability of my Pyrazolo[1,5-d]triazinone compound for in vivo studies?
A4: Enhancing stability for in vivo applications often requires formulation strategies.
-
Microencapsulation: This technique creates a protective barrier around the active pharmaceutical ingredient (API), shielding it from environmental factors.[1][5]
-
Prodrug Approach: A prodrug strategy can improve stability and pharmacokinetic properties.[6]
-
Structural Modification: Introducing bioisosteres or modifying functional groups can enhance metabolic stability. For example, adding a trifluoromethyl group can increase metabolic stability.[4][7]
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Objective: To assess the stability of a Pyrazolo[1,5-d]triazinone compound under various stress conditions.
Materials:
-
Pyrazolo[1,5-d]triazinone compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at time points similar to acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.[10] Sample at various time points.
-
Thermal Degradation: Transfer the solid compound and the stock solution to an oven set at 70°C. Sample the solution at various time points. For the solid, sample after 24 and 48 hours, then prepare a solution for analysis.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber (ICH Q1B guidelines).[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage of degradation.
-
Data Presentation
Table 1: Summary of Forced Degradation Study for Compound XYZ-123
| Stress Condition | Duration (hours) | Temperature | % Degradation of Parent Compound | Number of Degradants |
| 0.1 M HCl | 24 | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 8 | 60°C | 18.5% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 9.8% | 1 |
| Thermal (Solid) | 48 | 70°C | 2.1% | 1 |
| Thermal (Solution) | 48 | 70°C | 7.5% | 2 |
| Photolytic | 24 | 25°C | 12.3% | 1 |
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of Pyrazolo[1,5-d]triazinone compounds.
Caption: Troubleshooting workflow for stability issues.
Caption: Impact of compound stability on a signaling pathway.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. iipseries.org [iipseries.org]
- 4. Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- | 148680-61-9 | Benchchem [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. sgs.com [sgs.com]
- 10. ijisrt.com [ijisrt.com]
- 11. biopharminternational.com [biopharminternational.com]
Strategies to Reduce Off-Target Effects of Pyrazolo-Triazinone Analogs: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo-triazinone and its analogs. While the specific scaffold "Pyrazolo[1,5-d]triazinone" is a less-documented class of compounds, this guide will use the more extensively studied "Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides" as a representative example to discuss strategies for identifying and mitigating off-target effects. The principles and methodologies described here are broadly applicable to the wider class of pyrazolo-triazinone compounds.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments, providing potential explanations and actionable solutions.
Q1: My Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide compound (MM-compound) is showing high cytotoxicity in my cancer cell line, but I'm unsure if it's an off-target effect. How can I investigate this?
A1: High cytotoxicity is a desired outcome for potential anticancer agents; however, it is crucial to determine if this effect is mediated by the intended target or by off-target interactions. Here’s a systematic approach to troubleshoot this:
-
Step 1: Assess Cytotoxicity in a Panel of Cell Lines: Compare the cytotoxicity of your compound in your target cancer cell line with its effect on non-cancerous cell lines.[1][2] A significant difference in IC50 values, with higher potency in cancer cells, suggests some level of selectivity. However, cytotoxicity in normal cells indicates potential for off-target effects.
-
Step 2: Target Engagement Assays: Directly measure the interaction of your compound with its intended target in the cell. This could involve techniques like cellular thermal shift assays (CETSA), immunoprecipitation-based methods, or the use of fluorescently labeled probes.
-
Step 3: Rescue Experiments: If your compound's intended target is an enzyme, you can try to rescue the cells from cytotoxicity by adding an excess of the enzyme's product. Alternatively, if the target is a receptor, adding an excess of the natural ligand might compete with your compound and reduce its effect.
-
Step 4: Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target in your cancer cell line. If your compound's cytotoxicity is significantly reduced in these modified cells, it strongly suggests an on-target effect.
-
Step 5: Kinase Profiling: Since in-silico predictions suggest that pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides may inhibit kinases like BTK, AKT, and mTOR, performing a broad kinase screen can identify potential off-target kinase interactions.[3]
Q2: I'm observing unexpected phenotypic changes in my cells treated with a pyrazolo-triazinone analog that don't align with the known function of its intended target. What could be happening?
A2: Unexpected phenotypes are a classic indicator of off-target effects. To dissect these observations, consider the following:
-
Pathway Analysis: Perform transcriptomic (RNA-seq) or proteomic analysis on treated and untreated cells to identify differentially expressed genes or proteins. Pathway analysis of this data can reveal which signaling pathways are being perturbed by your compound, potentially pointing towards its off-target interactions. For example, upregulation of genes related to apoptosis and necroptosis has been observed for some pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides.[3]
-
Chemical Analogs (Structure-Activity Relationship): Synthesize or obtain structurally related analogs of your compound with varying potency against the intended target. If the unexpected phenotype tracks with the potency of the analogs against the primary target, it's more likely to be an on-target effect. If the phenotype is present with some analogs but not others, regardless of their on-target potency, an off-target effect is more likely.
-
Database Searches: Utilize chemical biology databases (e.g., ChEMBL, PubChem) to check if your compound or similar structures have been reported to have other biological activities.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with pyrazolo-triazinone derivatives?
A1: The off-target effects of pyrazolo-triazinone derivatives are dependent on the specific scaffold and its substitutions. For the well-studied pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides (MM-compounds), potential off-target effects include:
-
Kinase Inhibition: In silico studies and gene expression profiling suggest that these compounds may inhibit various kinases involved in cell proliferation and survival, such as Bruton's tyrosine kinase (BTK), AKT, and mTOR.[3]
-
Cytotoxicity to Normal Cells: While generally more cytotoxic to cancer cells, some of these compounds have shown cytotoxicity towards normal human and mouse fibroblasts at higher concentrations.[1]
-
Genotoxicity: Some derivatives have been shown to induce DNA damage in cancer cells.[2]
Q2: How can I proactively design pyrazolo-triazinone compounds with a better selectivity profile?
A2: Improving selectivity is a key challenge in drug discovery. Here are some strategies:
-
Structure-Based Design: If the 3D structure of your intended target is known, use computational modeling and docking studies to design compounds that maximize interactions with the target's binding site while minimizing interactions with the binding sites of known off-target proteins.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the pyrazolo-triazinone scaffold and test the resulting compounds for both on-target and off-target activities. This can help identify chemical moieties that contribute to off-target effects.
-
Incorporate Selectivity Elements: Introduce chemical groups that exploit unique features of the intended target's binding pocket, such as specific hydrogen bond donors or acceptors, or pockets that can accommodate bulky substituents.
Q3: What are some recommended experimental protocols for assessing the off-target effects of pyrazolo-triazinone compounds?
A3: A multi-pronged approach is recommended:
-
Broad Kinase Panel Screening: Submit your compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases). This will provide a comprehensive overview of its kinase selectivity.
-
Cytotoxicity Profiling: As a baseline, assess the cytotoxicity of your compound using an MTT or neutral red uptake assay against a panel of cancer cell lines and at least one non-cancerous cell line (e.g., human fibroblasts).[1][3]
-
Apoptosis and Cell Cycle Analysis: Use flow cytometry to analyze the effects of your compound on the cell cycle and to quantify apoptosis (e.g., using Annexin V/PI staining). This can help to understand the mechanism of cell death.
-
In Vivo Toxicity Studies: In preclinical animal models, carefully monitor for signs of toxicity, such as weight loss, changes in behavior, and effects on major organs through histopathological analysis.
Data Presentation
Table 1: Cytotoxicity of selected Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides (MM-compounds) in Cancer and Normal Cell Lines.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| MM134 | PC-3 | ~0.15 | WI-38 | >0.6 | >4 | [1] |
| MM137 | BxPC-3 | 0.18 | - | - | - | [3] |
| MM137 | PC-3 | 0.06 | - | - | - | [3] |
| MM129 | HCT 116 | ~0.5 | Hs27 | >2.45 | >4.9 | [2] |
| MM131 | HCT 116 | ~0.4 | Hs27 | >1.9 | >4.75 | [2] |
Note: IC50 values are approximate and depend on the specific experimental conditions. The selectivity index is a ratio of the IC50 in normal cells to the IC50 in cancer cells, with a higher number indicating greater selectivity for cancer cells.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo-triazinone compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for investigating the on-target versus off-target nature of observed cytotoxicity.
Caption: Predicted off-target kinase signaling pathways inhibited by some pyrazolo-triazinone analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation [mdpi.com]
Technical Support Center: Purification of Pyrazolo[1,5-d]triazinone Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for "Pyrazolo[1,5-d]triazinone" analogues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Pyrazolo[1,5-d]triazinone analogues in a question-and-answer format.
Question: My crude product shows multiple spots on the TLC plate, and I'm having trouble separating the desired compound.
Answer:
This is a common challenge arising from side products or unreacted starting materials. Here are a few strategies to improve separation:
-
Solvent System Optimization: The polarity of the eluent is critical for achieving good separation on a silica gel column. Systematically screen different solvent systems with varying polarities. A good starting point for many Pyrazolo[1,5-d]triazinone analogues is a mixture of a non-polar solvent like petroleum ether (PE) or hexanes and a more polar solvent like ethyl acetate (EA) or dichloromethane (DCM).
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a low polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute the non-polar impurities and then the product, followed by more polar impurities.
-
Alternative Stationary Phases: If your compound is unstable on silica gel, consider using a different stationary phase like alumina (basic or neutral) or Florisil®.[1] To test for stability, you can spot your crude product on a TLC plate, let it sit for a few hours, and then elute it to see if any new spots appear.[1]
Question: The desired product seems to be degrading on the silica gel column.
Answer:
Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[1] Here are some troubleshooting steps:
-
Deactivating the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the desired solvent system and add 1-2% of a volatile base like triethylamine (NEt₃) or ammonia solution before packing the column.
-
Using Alternative Adsorbents: As mentioned previously, switching to a less acidic stationary phase like neutral alumina can prevent degradation.
-
Minimizing Contact Time: Work efficiently to minimize the time the compound spends on the column. A faster flow rate (while still allowing for separation) can be beneficial.
Question: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate.
Answer:
For highly polar compounds, you'll need a more polar eluent system.
-
Adding a Polar Modifier: Try adding a small percentage (1-10%) of methanol (MeOH) or ethanol (EtOH) to your eluent (e.g., DCM:MeOH 9:1).
-
Using a Basic Modifier: For basic compounds, adding a small amount of ammonia solution to the eluent system can improve mobility and peak shape. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a modifier in dichloromethane.[1]
-
Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography might be a more suitable purification method. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Question: I'm observing poor peak shape (tailing or fronting) during column chromatography.
Answer:
Poor peak shape can be caused by several factors:
-
Sample Overloading: Loading too much crude product onto the column can lead to broad and tailing peaks. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Inappropriate Sample Dissolution Solvent: Dissolving the sample in a solvent that is too strong (more polar than the eluent) can cause band broadening. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Channeling in the Column: An improperly packed column can have channels that lead to uneven flow and distorted peaks. Ensure the column is packed uniformly.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for Pyrazolo[1,5-d]triazinone analogues?
A1: The most frequently reported purification methods for this class of compounds are column chromatography and recrystallization. Column chromatography is versatile for separating complex mixtures, while recrystallization is an excellent technique for obtaining highly pure crystalline solids if a suitable solvent is found.
Q2: Are there any specific safety precautions I should take when purifying these compounds?
A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some Pyrazolo[1,5-d]triazinone analogues and their intermediates may be biologically active, so it is important to handle them with care and avoid inhalation or skin contact. Always work in a well-ventilated fume hood.
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. Small aliquots of the fractions collected from the column are spotted on a TLC plate, which is then developed in the same solvent system used for the column. This allows you to identify which fractions contain your desired compound and to assess their purity.
Q4: My purified compound appears to be a solid, but I'm struggling to induce crystallization. What can I do?
A4: If your compound is an amorphous solid or an oil, inducing crystallization can be challenging. Here are some techniques to try:
-
Scratching the flask: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, adding it to the supersaturated solution can induce crystallization.
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes promote the formation of high-quality crystals.
-
Solvent Layering: Dissolve your compound in a good solvent and then carefully layer a poor solvent (in which the compound is insoluble) on top. Crystals may form at the interface.
Q5: One of my pyrazolo-triazine analogues is reported to be unstable and sensitive to moisture. How should I handle its purification?
A5: For moisture-sensitive compounds, it is crucial to use anhydrous (dry) solvents and to perform the purification under an inert atmosphere (e.g., nitrogen or argon).[2] Avoid prolonged exposure to air. After purification, the compound should be stored in a desiccator or under an inert atmosphere.[2]
Data Presentation
Table 1: Column Chromatography Parameters for Pyrazolo-triazinone Analogues
| Compound Class | Stationary Phase | Eluent System | Yield (%) | Reference |
| 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-one derivative | Silica Gel | Petroleum Ether / Ethyl Acetate (2:1) | 85 | [4] |
| 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][2][4][5]triazine | Silica Gel | Not specified | 94 | [2] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide | Silica Gel | Methylene Chloride / Methanol (50:1) | Not specified | [6] |
Experimental Protocols
Protocol 1: General Column Chromatography Procedure
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude Pyrazolo[1,5-d]triazinone analogue in a minimal amount of the appropriate solvent (ideally the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Pyrazolo[1,5-d]triazinone analogue.
-
Mandatory Visualization
Caption: General purification workflow for Pyrazolo[1,5-d]triazinone analogues.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Addressing Resistance to Pyrazolo[1,5-d]triazinone in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with Pyrazolo[1,5-d]triazinone compounds.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to my Pyrazolo[1,5-d]triazinone compound. What are the possible reasons?
A1: Reduced sensitivity, or resistance, can be either intrinsic (pre-existing) or acquired (developed over time). The primary mechanisms of acquired resistance to targeted therapies like Pyrazolo[1,5-d]triazinone derivatives often involve:
-
Target Alteration: Mutations in the target protein can prevent the drug from binding effectively. For instance, if your compound targets a kinase, a single amino acid change in the ATP-binding pocket could confer resistance.[1]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, maintaining proliferation and survival. A common example is the activation of the PI3K/AKT/mTOR pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[2][3]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[4]
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A systematic approach is necessary to identify the resistance mechanism:
-
Sequence the Target: If the direct target of your Pyrazolo[1,5-d]triazinone is known (e.g., a specific kinase), sequence the gene encoding this protein in both your sensitive (parental) and resistant cell lines to check for mutations.
-
Assess Bypass Pathways: Use techniques like Western blotting or phospho-kinase arrays to compare the activation status of key signaling proteins (e.g., p-AKT, p-mTOR, p-ERK) between sensitive and resistant cells.
-
Investigate Drug Efflux: Measure the expression of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) using qPCR or Western blotting. You can also perform a functional efflux assay using a fluorescent substrate like Rhodamine 123.
-
Omics Analysis: Employ transcriptomics (RNA-seq) or proteomics to get a broader, unbiased view of the changes in your resistant cells compared to the parental line.
Q3: How do I develop a Pyrazolo[1,5-d]triazinone-resistant cell line for my studies?
A3: Drug-resistant cell lines are typically generated by exposing a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period (often 6-12 months). There are two common methods:
-
Continuous Exposure: Cells are cultured in the continuous presence of the drug, with the concentration being incrementally increased as the cells adapt and resume proliferation.
-
Pulsed Exposure: Cells are treated with a higher concentration of the drug for a short period, followed by a recovery phase in drug-free medium. This method can mimic clinical dosing schedules.[5]
The development of resistance should be confirmed by determining the half-maximal inhibitory concentration (IC50) and demonstrating a significant increase (typically 3- to 10-fold or higher) compared to the parental cell line.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Pyrazolo[1,5-d]triazinone in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Cell density can affect drug response. |
| Drug Stability | Ensure the Pyrazolo[1,5-d]triazinone compound is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. |
| Assay Duration | The duration of drug exposure should be sufficient for the compound to exert its effect, typically allowing for at least one to two cell divisions.[6] |
| Reagent Quality | Verify the quality and expiration date of all assay reagents (e.g., MTT, resazurin, or CellTiter-Glo®). |
| Resistant Phenotype Instability | If using a newly developed resistant cell line, the resistance may not be stable. It's important to periodically check the IC50 and consider maintaining a low concentration of the drug in the culture medium to maintain selective pressure. |
Problem 2: My Pyrazolo[1,5-d]triazinone compound, a known kinase inhibitor, is no longer effective in my resistant cell line, but I don't see any mutations in the target kinase.
| Possible Cause | Troubleshooting Step |
| Bypass Pathway Activation | The cells may have activated a parallel signaling pathway. Perform a phospho-kinase array or Western blot analysis for key survival pathways (e.g., PI3K/AKT, MAPK/ERK). |
| Increased Drug Efflux | The cells may be pumping the drug out. Check for overexpression of P-glycoprotein (P-gp) or other ABC transporters. A functional assay with a P-gp inhibitor like Verapamil can help confirm this. |
| Altered Drug Metabolism | The cancer cells may have developed mechanisms to inactivate the drug metabolically.[4] This can be investigated using mass spectrometry-based methods to analyze the intracellular concentration and potential metabolites of the compound. |
Problem 3: My resistant cell line shows cross-resistance to other, structurally unrelated drugs.
| Possible Cause | Troubleshooting Step |
| Multidrug Resistance (MDR) | This is a classic sign of overexpression of a broad-spectrum efflux pump like P-glycoprotein (P-gp).[2][3] |
| Troubleshooting Steps | 1. Confirm P-gp overexpression via Western blot or qPCR. 2. Perform a drug accumulation assay (e.g., with Calcein-AM or Rhodamine 123) in the presence and absence of a P-gp inhibitor. 3. Test for reversal of resistance by co-administering your Pyrazolo[1,5-d]triazinone with a P-gp inhibitor. |
Data Summary Tables
Table 1: Example IC50 Values for Pyrazolo[1,5-a]-1,3,5-triazine Derivatives in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
Note: Data extracted from a study on Pyrazolo[1,5-a]-1,3,5-triazine derivatives, which may share targets with Pyrazolo[1,5-d]triazinones.
| Compound | Cell Line | IC50 (µM) after 72h |
| Derivative 1 | SUIT 2.28 | 0.19 - 1.58 |
| Derivative 2 | PATU-T | 0.19 - 1.58 |
| Derivative 3 | PANC-1 | 0.19 - 1.58 |
| Derivative 4 | PATU-T GR (Gemcitabine-Resistant) | Potent activity confirmed |
Data is indicative of the cytotoxic potential of this class of compounds.[7][8][9]
Table 2: Reversal of P-gp-Mediated Multidrug Resistance by Pyrazolo[3,4-d]pyrimidine Derivatives
Note: This data is for a related pyrazolo-pyrimidine scaffold but illustrates the potential for this class of compounds to overcome P-gp-mediated resistance.
| Cell Line | Chemotherapeutic | Pyrazolo[3,4-d]pyrimidine concentration (µM) | Fold-reversal of Resistance |
| NCI-H460/R | Doxorubicin | 0.5 | 10.2 |
| DLD1-TxR | Paclitaxel | 0.5 | (Data not specified) |
Data shows that pyrazolo-pyrimidine derivatives can significantly re-sensitize resistant cells to conventional chemotherapeutics.[2]
Experimental Protocols
Protocol 1: Generation of a Pyrazolo[1,5-d]triazinone-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of the Pyrazolo[1,5-d]triazinone compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).[6]
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the Pyrazolo[1,5-d]triazinone at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of the drug.
-
Repeat and Monitor: Continue this process of dose escalation. If a high level of cell death is observed, maintain the cells at the current drug concentration for a longer period or reduce the concentration to the previous step.
-
Characterize Resistant Population: After several months (this can take 6-12 months or longer), the cells should be able to proliferate in a significantly higher drug concentration. At this point, perform a full dose-response curve to determine the new IC50. A significant increase confirms the resistant phenotype.
-
Cryopreservation and Stability Testing: Cryopreserve vials of the resistant cell line at various passages. Periodically culture the resistant cells in a drug-free medium for several passages to assess the stability of the resistant phenotype.
Protocol 2: Western Blot for Activation of Bypass Signaling Pathways
-
Cell Lysis: Grow both parental and resistant cells to 70-80% confluency. Treat with the Pyrazolo[1,5-d]triazinone compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the signaling pathways.
Visualizations
Caption: Workflow for developing and characterizing resistant cell lines.
Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.
Caption: P-glycoprotein mediated drug efflux as a resistance mechanism.
References
- 1. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the pharmacokinetic properties of "Pyrazolo[1,5-d]triazinone" leads
Technical Support Center: Optimizing Pyrazolo[1,5-d]triazinone Leads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the pharmacokinetic (PK) properties of Pyrazolo[1,5-d]triazinone and related pyrazolo-fused heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My Pyrazolo[1,5-d]triazinone lead has potent in-vitro activity but shows poor efficacy in cellular assays. What are the likely causes?
A1: A significant drop-off in activity between biochemical and cellular assays often points to poor physicochemical properties that limit the compound's ability to reach its intracellular target. The primary culprits are typically:
-
Low Aqueous Solubility: The compound may be precipitating out of the assay medium, reducing the effective concentration.
-
Low Cell Permeability: The compound may not be able to efficiently cross the cell membrane to engage its target. High lipophilicity (LogD > 3.5) does not always guarantee good permeability and can lead to other issues.
-
High Efflux Ratio: The compound might be a substrate for efflux transporters (like P-glycoprotein), which actively pump it out of the cell.
-
Rapid Intracellular Metabolism: The compound could be quickly metabolized into an inactive form by enzymes within the cell.
Q2: What are the most common metabolic liabilities for pyrazolo-fused heterocycles?
A2: Common metabolic "soft spots" include:
-
N-dealkylation: Alkyl groups attached to nitrogen atoms are susceptible to removal.
-
Oxidation of Aromatic Rings: Unsubstituted or activated phenyl rings can be hydroxylated by cytochrome P450 enzymes.
-
Oxidation of Alkyl Groups: Terminal methyl or methylene groups can be oxidized. Introducing metabolic blocks, such as fluorine atoms, at susceptible positions can mitigate these issues, though this may not always be tolerated from a potency perspective.[1]
Q3: How can I systematically improve the aqueous solubility of my lead compound?
A3: Improving solubility is a critical step for achieving good oral bioavailability.[2] Consider the following strategies:
-
Introduce Polar Functional Groups: Incorporating groups like hydroxyls (-OH), amines (-NH2), or amides can increase polarity and hydrogen bonding potential with water. However, be aware that a polar hydroxyl group may not improve aqueous solubility if it doesn't disrupt crystal packing.[1]
-
Incorporate Saturated Heterocycles: Replacing lipophilic aryl rings with polar, saturated heterocycles like morpholine or piperazine can disrupt planarity, reduce lipophilicity, and improve solubility.[3]
-
Utilize Heteroatoms: Replacing a carbon in an aryl ring with a nitrogen (e.g., moving from a phenyl to a pyridyl group) can improve solubility and introduce a handle for salt formation.[4]
-
Salt Formation: For compounds with a basic or acidic center, forming a salt is a classic and effective method to significantly enhance solubility.[2]
Troubleshooting Guides
Issue 1: Lead Compound Exhibits High In-Vitro Clearance in Liver Microsome Assay
-
Question: My compound is rapidly cleared in a human liver microsome (HLM) stability assay. How do I identify the metabolic soft spot and improve stability?
-
Answer & Workflow:
-
Metabolite Identification: The first step is to perform a metabolite identification study using mass spectrometry. Incubate the compound with HLMs and NADPH, then analyze the resulting mixture to determine the structure of the major metabolites. This will pinpoint the site of metabolic attack.
-
Structural Modification: Once the "soft spot" is known, devise a strategy to block the metabolism without losing potency.
-
If an aromatic ring is being hydroxylated, try adding a fluorine or chlorine atom at that position.
-
If N-dealkylation is occurring, consider replacing the N-alkyl group with a cyclopropyl group or moving the alkyl group to a different position.
-
If oxidation of a terminal alkyl chain is the issue, try capping it with a fluorine atom or replacing it with a more stable group.
-
-
Resynthesize and Re-test: Synthesize the modified analogs and re-evaluate them in the HLM stability assay. Compare the half-life (t½) and intrinsic clearance (CLint) values to the parent compound to quantify the improvement.
-
Issue 2: Lead Compound has Poor Aqueous Solubility (<1 µg/mL)
-
Question: My lead compound is highly potent but practically insoluble in aqueous buffers, complicating further assays. What is a logical approach to improve solubility?
-
Answer & Workflow:
-
Assess Physicochemical Properties: First, determine the experimental LogD at pH 7.4 and calculate the topological polar surface area (tPSA). High LogD (>4) and low tPSA (<60 Ų) often correlate with poor solubility.
-
Identify Lipophilic Regions: Analyze the structure to identify large, non-polar surface areas, such as multiple aryl rings, that contribute to high lipophilicity and strong crystal lattice energy.[1][4]
-
Systematic Structural Modification:
-
Strategy A (Introduce Polarity): Introduce hydrogen bond donors/acceptors (e.g., -OH, -NH2). This is a common first step, but success is not guaranteed.[1]
-
Strategy B (Reduce Lipophilicity): Replace a lipophilic aryl ring with a more polar heterocycle (e.g., phenyl -> pyridyl, thiophene). This can disrupt planarity and improve solvation.[1]
-
Strategy C (Formulate): For initial in-vivo studies, formulation strategies using co-solvents or other excipients can be a temporary solution, but improving the intrinsic solubility of the molecule is preferable for long-term development.[2]
-
-
Synthesize and Test Solubility: Synthesize a focused set of analogs based on these strategies and measure their kinetic and/or thermodynamic solubility.
-
Comparative Data Tables
Table 1: Structure-Activity Relationship (SAR) for Improving PK Properties of Pyrazolo-Fused Heterocycles
(Data below is illustrative, compiled from principles described in cited literature for related pyrazolo-scaffolds)
| Compound ID | Core Scaffold | R1 Group | R2 Group | Solubility (µg/mL) | HLM Stability (t½, min) | Notes |
| Parent | Pyrazolo[1,5-d]triazinone | Phenyl | n-Propyl | < 0.5 | 15 | High lipophilicity, potential for N-dealkylation. |
| Analog-1A | Pyrazolo[1,5-d]triazinone | Pyrid-3-yl | n-Propyl | 5.2 | 18 | Replacing phenyl with pyridyl improves solubility.[4] |
| Analog-1B | Pyrazolo[1,5-d]triazinone | Phenyl | Isopropyl | < 0.5 | 45 | Branching on alkyl chain can improve metabolic stability. |
| Analog-1C | Pyrazolo[1,5-d]triazinone | 4-F-Phenyl | n-Propyl | < 0.5 | > 60 | Fluorination blocks potential aromatic oxidation.[1] |
| Analog-1D | Pyrazolo[1,5-d]triazinone | Pyrid-3-yl | Isopropyl | 6.5 | > 60 | Combination of strategies yields overall improvement. |
Key Experimental Protocols
Protocol 1: General Synthesis of Pyrazolo[1,5-d]triazin-7(6H)-ones
This protocol is adapted from a reported synthesis for related structures and provides a general framework.[5]
-
Step 1: Preparation of Hydrazine-1-carboxylates:
-
Start with a suitable 4-nitro-1H-pyrazole derivative.
-
React the starting material with an appropriate alkyl carbazate in a suitable solvent like ethanol.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Purify the resulting alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate intermediate via column chromatography.
-
-
Step 2: Intramolecular Cyclization:
-
Dissolve the intermediate from Step 1 in a high-boiling solvent (e.g., chlorobenzene).
-
Add a catalytic amount of a Lewis acid, such as tin(II) chloride.[1]
-
Reflux the reaction mixture overnight.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the final Pyrazolo[1,5-d]triazin-7(6H)-one product by flash chromatography.
-
Protocol 2: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxicity of the synthesized compounds.[6]
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) or other relevant cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like cisplatin) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, discard the compound-containing medium. Add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
References
- 1. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrazolo[1,5-d]triazinone and Pyrazolo[4,3-e]triazine Scaffolds
For researchers and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering new therapeutic agents. This guide provides a comparative analysis of two such scaffolds: Pyrazolo[1,5-d]triazinone and Pyrazolo[4,3-e]triazine. While both are fused pyrazolotriazine systems, the available research reveals a significant disparity in their exploration and documented biological activities. This comparison synthesizes the current experimental data to highlight their known attributes and potential for further investigation.
Core Structural Differences
At the heart of the comparison are the distinct ring fusion patterns of the two scaffolds, which fundamentally influence their three-dimensional shape, electronic properties, and potential for biological interactions.
Cross-Validation of Pyrazolo[1,5-a]triazine Derivatives as CDK2 Inhibitors: A Comparative Guide
Cross-Validation of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as CDK2 Inhibitors: A Comparative Guide
An objective analysis of the correlation between in silico molecular docking predictions and in vitro experimental data for a series of novel Pyrazolo[1,5-a][1][2][3]triazine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2).
This guide provides a comparative analysis of synthesized Pyrazolo[1,5-a][1][2][3]triazine compounds, evaluating their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant target in cancer therapy. The unpredictable activity of CDKs is implicated in a variety of human cancers, making the design of specific and potent inhibitors a crucial area of research.[1] This document summarizes the findings from a study that combined molecular docking simulations with experimental validation to assess the efficacy of these novel compounds.
Data Summary: Docking Scores vs. Experimental Inhibition
The following table presents a comparison of the molecular docking scores (binding affinity) and the experimental inhibitory activity (IC50 values) for a selection of the most potent Pyrazolo[1,5-a][1][2][3]triazine derivatives against CDK2. A lower docking score indicates a more favorable predicted binding affinity, while a lower IC50 value represents greater inhibitory potency in the experimental assay.
| Compound | Molecular Docking Score (kcal/mol) | Experimental CDK2 Inhibition (IC50 in µM) |
| 9f | - | 1.85 |
| 10c | - | 2.09 |
Note: The specific docking scores for each compound were not explicitly provided in the summarized results, but the compounds were selected for their high inhibitory activity based on the docking studies.
The compounds 9f and 10c were identified as the most effective CDK2 inhibitors from the synthesized series, with IC50 values of 1.85 and 2.09 µM, respectively.[1] These findings highlight the potential of the pyrazolotriazine scaffold as a promising starting point for the development of novel anticancer drugs.[1]
Experimental and Computational Protocols
Molecular Docking Protocol
The molecular docking study was performed to predict the binding mode of the synthesized pyrazolo[1,5-a][1][2][3]triazine derivatives within the active site of the CDK2 enzyme.
-
Protein Preparation: The crystal structure of the CDK2 enzyme in complex with the inhibitor roscovitine (PDB code: 3ddq) was used as the receptor model.
-
Ligand Preparation: The 3D structures of the synthesized compounds were generated and optimized.
-
Docking Software and Algorithm: The specific software and algorithm used for the docking calculations were not detailed in the provided search results. However, a common approach involves using programs like AutoDock or Glide to place the ligand in the most favorable conformations within the protein's binding site.
-
Binding Site Definition: The binding site was defined based on the location of the co-crystallized ligand, roscovitine, in the CDK2 structure.
-
Pose Selection and Scoring: The resulting docked poses were evaluated using a scoring function to estimate the binding affinity (in kcal/mol). The pose with the lowest energy score was typically selected as the most probable binding mode.
In Vitro CDK2 Inhibition Assay Protocol
The experimental validation of CDK2 inhibition was performed using a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.
-
Enzyme and Substrate: The assay utilized purified human CDK2 enzyme and a suitable substrate.
-
Test Compounds: The synthesized pyrazolo[1,5-a][1][2][3]triazine derivatives were dissolved in an appropriate solvent (e.g., DMSO) and tested at various concentrations.
-
Assay Procedure: The enzyme, substrate, and test compound were incubated together to allow for the enzymatic reaction to occur.
-
Detection Method: The inhibition of CDK2 activity was measured by quantifying the amount of product formed or the consumption of a co-factor, often through a fluorescence or luminescence-based method.
-
IC50 Determination: The percentage of inhibition was calculated for each compound concentration relative to a control without any inhibitor. The IC50 value was then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow and Biological Context
Cross-Validation Workflow
The following diagram illustrates the general workflow for the cross-validation of molecular docking with experimental data in drug discovery.
Caption: Workflow for docking-experimental cross-validation.
CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below depicts a simplified signaling pathway involving CDK2, which is a critical regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and is a key strategy in cancer therapy.
Caption: Simplified CDK2 signaling pathway in the cell cycle.
Confirming the Mechanism of Action of Pyrazolo[1,5-d]triazinone Derivatives: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action (MoA) of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two orthogonal assays to confirm the MoA of a hypothetical Pyrazolo[1,5-d]triazinone derivative as a Cyclin-Dependent Kinase 7 (CDK7) inhibitor. By employing both a direct biochemical assay and a cellular target engagement assay, researchers can build a robust body of evidence to validate the compound's intended biological activity.
Recent studies have highlighted the potential of pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent CDK7 inhibitors, showing cytotoxic effects in pancreatic ductal adenocarcinoma models.[1][2] These compounds have been observed to induce apoptosis and disrupt the cell cycle, underscoring the therapeutic potential of this chemical scaffold.[1] To rigorously confirm that a novel Pyrazolo[1,5-d]triazinone derivative exerts its effect through direct inhibition of CDK7, a multi-faceted approach using orthogonal assays is essential. Such assays provide independent lines of evidence, strengthening the validity of the proposed MoA.[3]
This guide will compare a biochemical enzyme inhibition assay with a Cellular Thermal Shift Assay (CETSA), providing detailed experimental protocols and expected data outcomes for each.
Orthogonal Assay Comparison
| Feature | Biochemical Kinase Inhibition Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures the direct inhibitory effect of the compound on the enzymatic activity of purified CDK7. | Measures the thermal stabilization of CDK7 in intact cells upon compound binding. |
| System | In vitro (cell-free) | In situ (live cells) |
| Information Gained | - Potency (IC50) - Kinetic mechanism of inhibition | - Target engagement - Cellular potency (EC50) - Intracellular target binding |
| Advantages | - Highly controlled environment - Allows for detailed kinetic analysis - High-throughput amenable | - Physiologically relevant context - Confirms target interaction in a cellular environment - Does not require modified compounds or cells |
| Limitations | - Lacks cellular context (e.g., cell permeability, off-target effects) - May not reflect in vivo potency | - Less amenable to high-throughput screening - Indirect measure of inhibition |
Signaling Pathway of CDK7 Inhibition
The following diagram illustrates the central role of CDK7 in transcriptional regulation and cell cycle control, and how a Pyrazolo[1,5-d]triazinone inhibitor would intervene.
Caption: CDK7 inhibition by Pyrazolo[1,5-d]triazinone.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the Pyrazolo[1,5-d]triazinone compound to inhibit the phosphorylation of a substrate by purified CDK7/Cyclin H/MAT1 complex. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Experimental Workflow:
Caption: Workflow for a biochemical kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human CDK7/Cyclin H/MAT1 enzyme in kinase buffer.
-
Prepare a 2X solution of the substrate (e.g., a peptide substrate or a full-length protein like CDK2/Cyclin A) and ATP in kinase buffer.
-
Prepare serial dilutions of the Pyrazolo[1,5-d]triazinone compound in DMSO, and then dilute in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 5 µL of the 2X enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
-
Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Add 20 µL of a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay) to each well to stop the reaction and deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Add 40 µL of a detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction.
-
Incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[4] It is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to CDK7 inhibition) to 80-90% confluency.
-
Treat the cells with the Pyrazolo[1,5-d]triazinone compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 2 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble CDK7 in each sample using a standard protein detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble CDK7 as a function of temperature to generate a "melt curve."
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A shift in the Tm to a higher temperature in the presence of the compound indicates target engagement.
-
To determine the cellular EC50, perform the assay at a fixed temperature (one that shows a significant shift) with varying compound concentrations.
-
Summary of Expected Quantitative Data
| Assay | Parameter | Expected Outcome for an Effective Pyrazolo[1,5-d]triazinone CDK7 Inhibitor |
| Biochemical Kinase Inhibition Assay | IC50 | A low nanomolar to micromolar IC50 value, indicating potent inhibition of CDK7 enzymatic activity. |
| Cellular Thermal Shift Assay (CETSA) | ΔTm | A significant positive shift in the melting temperature (Tm) of CDK7 in the presence of the compound compared to the vehicle control. |
| Cellular Thermal Shift Assay (CETSA) | Cellular EC50 | A dose-dependent stabilization of CDK7, allowing for the calculation of a cellular EC50 value, which should be in a similar range to the IC50 from the biochemical assay and the compound's cellular anti-proliferative activity. |
By utilizing these two orthogonal assays, researchers can confidently validate the mechanism of action of a Pyrazolo[1,5-d]triazinone derivative as a direct CDK7 inhibitor. The biochemical assay confirms the compound's ability to inhibit the purified enzyme, while CETSA provides crucial evidence of target engagement within the complex environment of a living cell. This dual approach provides a robust foundation for further preclinical and clinical development.
References
- 1. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Potency of Pyrazolo[1,5-d]triazinone Derivatives and Related Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo-triazine scaffold is a versatile heterocyclic framework that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This guide provides a head-to-head comparison of the potency of various derivatives based on the pyrazolo[1,5-d]triazinone core and its closely related isomers, including pyrazolo[1,5-a]-1,3,5-triazines and pyrazolo[4,3-e][1][2][3]triazines. The comparative data, derived from recent studies, is intended to aid researchers in the design and development of novel therapeutic agents.
While the primary focus is on the Pyrazolo[1,5-d]triazinone scaffold, the available literature with quantitative potency data is more extensive for its isomers. This guide, therefore, presents a broader comparative analysis to provide a comprehensive overview of the therapeutic potential within this class of compounds.
Comparative Potency of Pyrazolo-Triazine Derivatives
The following table summarizes the in vitro potency of selected pyrazolo-triazine derivatives against various cancer cell lines. The data highlights the influence of different substitutions on the core scaffold on their cytotoxic activity.
| Compound ID | Scaffold | Target Cell Line | IC50 (µM) | Reference |
| 1g | Pyrazolo[1,5-a]-1,3,5-triazine | SUIT 2.28 (Pancreatic Cancer) | 0.19 - 1.58 | [1][4] |
| 1b | Pyrazolo[1,5-a]-1,3,5-triazine | SUIT 2.28 (Pancreatic Cancer) | 0.2 - 1.6 | [1] |
| 3b | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine | MCF-7 (Breast Cancer) | 0.25 ± 0.07 | [5] |
| 3b | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine | MDA-MB-231 (Breast Cancer) | 0.31 ± 0.14 | [5] |
| 3a | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine | MCF-7 (Breast Cancer) | 0.35 ± 0.08 | [5] |
| MM131 | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine | HCT 116 (Colorectal Cancer) | 0.39 - 0.6 | [3] |
| MM130 | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine | PC-3 (Prostate Cancer) | 0.17 - 0.36 | [3] |
| MM129 | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine | BxPC-3 (Pancreatic Cancer) | 0.13 - 0.26 | [3] |
| 17p | Pyrazolo[1,5-a][1][6][7]triazin-2-thioxo-4-one | Thymidine Phosphorylase (Enzyme) | 0.04 | [8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT 116, SUIT 2.28) were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.[3][5]
Enzyme Inhibition Assay (Thymidine Phosphorylase)
The inhibitory activity against thymidine phosphorylase (TP) was evaluated by monitoring the enzymatic conversion of thymidine to thymine.
-
Enzyme and Substrate Preparation: A reaction mixture containing thymidine phosphorylase, thymidine, and potassium phosphate buffer (pH 7.4) was prepared.
-
Inhibitor Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction was initiated by adding the enzyme and incubated at a specific temperature for a set time.
-
Quantification of Product: The amount of thymine produced was quantified using high-performance liquid chromatography (HPLC).
-
IC50 Determination: The IC50 value was determined as the concentration of the inhibitor that reduces the enzyme activity by 50%.[8]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by some pyrazolo-triazine derivatives and a typical experimental workflow for assessing their anticancer activity.
Caption: Inhibition of the CDK7 signaling pathway by Pyrazolo[1,5-a]-1,3,5-triazine derivatives.
Caption: Experimental workflow for evaluating the anticancer potency of Pyrazolo-triazine derivatives.
References
- 1. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citedrive.com [citedrive.com]
- 3. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrazolo-Triazine Derivatives: A Comparative Guide
A comprehensive analysis of the in vivo validation of the anticancer properties of pyrazolo-triazine derivatives, with a focus on the promising candidate MM129, a pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide. This guide provides a comparative overview of its performance against standard chemotherapeutic agents, cisplatin and 5-fluorouracil, supported by experimental data and detailed methodologies.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel heterocyclic compounds for cancer therapy. While the initial focus was on "Pyrazolo[1,5-d]triazinone," the available in vivo data led to the selection of the structurally related and well-investigated compound, MM129.
In Vitro Anticancer Activity
The initial assessment of novel anticancer compounds relies on robust in vitro assays to determine their cytotoxic and apoptotic potential. Pyrazolo-triazine derivatives, including MM129, have demonstrated significant activity in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of MM129 and Comparator Drugs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| MM129 | HCT 116 (Colon) | MTT | 0.39–0.6 | [4] |
| MM129 | PC-3 (Prostate) | MTT | 0.17–0.36 | [4] |
| MM129 | BxPC-3 (Pancreatic) | MTT | 0.13–0.26 | [4] |
| Cisplatin | LoVo (Colon) | MTT | Not explicitly stated in abstract | [5] |
| 5-Fluorouracil | HCT116 (Colon) | MTT | Dose-dependent inhibition | [3] |
Key Findings from In Vitro Studies:
-
MM129 exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[4]
-
The compound induces apoptosis in cancer cells, a key mechanism for its anticancer effect.[6][7]
-
In vitro studies suggest that MM129 functions as an inhibitor of Bruton's tyrosine kinase (BTK) and modulates key signaling pathways including PI3K/AKT/mTOR and PD-L1.[1][8]
In Vivo Validation in Xenograft Models
The translation of in vitro findings to a living organism is a critical step in drug development. MM129 has been evaluated in preclinical xenograft models, providing evidence of its in vivo efficacy and safety profile.
Table 2: In Vivo Efficacy of MM129 and Comparator Drugs in Colon Cancer Xenograft Models
| Compound | Animal Model | Cancer Model | Key Findings | Reference |
| MM129 | Mouse | Colon Cancer Xenograft | Exhibits antitumor activity. | [1] |
| MM129 | Zebrafish | Colon Cancer Xenograft | Synergistic anti-tumor activity with 5-FU. | [9] |
| Cisplatin | Mouse | Colon Cancer Xenograft | Enhanced anti-tumor activity when combined with aspirin. | [5] |
| 5-Fluorouracil | Mouse | Colon Cancer Xenograft | Slower tumor growth rate when combined with TTFields. | [3] |
In Vivo Study Highlights:
-
MM129 has demonstrated tangible antitumor activity in a colon cancer xenograft mouse model.[1]
-
Pharmacokinetic studies in Wistar rats revealed that MM129 has quick absorption and a bioavailability of 68.6% after intraperitoneal administration, indicating a favorable profile for in vivo applications.
-
Toxicity studies in both zebrafish and rodent models have shown a favorable safety profile for MM129, with no serious adverse events reported at effective anticancer doses.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by pyrazolo-triazine derivatives and the general workflow for in vivo validation.
Caption: Signaling pathway of MM129 inducing apoptosis and inhibiting proliferation.
Caption: General experimental workflow for in vivo xenograft studies.
Detailed Experimental Protocols
In Vitro Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cancer cells (e.g., HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., MM129) and control drugs (e.g., cisplatin, 5-fluorouracil) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2. Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases involved in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3 and -7 (e.g., a substrate containing the DEVD sequence).
-
Incubation: Incubate the plate at room temperature to allow for caspase-mediated cleavage of the substrate.
-
Signal Detection: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.
-
Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.
In Vivo Protocols
1. Human Colon Cancer Xenograft Model in Nude Mice
This protocol describes the establishment of a tumor model to evaluate the efficacy of anticancer agents.
-
Animal Model: Use immunodeficient mice, such as athymic nude mice, to prevent rejection of human tumor cells.
-
Cell Preparation: Harvest human colon cancer cells (e.g., HCT 116) from culture, wash with sterile PBS, and resuspend in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
2. Drug Administration and Efficacy Evaluation
This protocol outlines the treatment and monitoring phase of the in vivo study.
-
Drug Formulation: Prepare the test compounds (MM129) and comparator drugs (cisplatin, 5-fluorouracil) in a suitable vehicle for administration (e.g., saline, DMSO/polyethylene glycol mixture).
-
Administration: Administer the drugs to the mice via an appropriate route, such as intraperitoneal (IP) injection or oral gavage (PO), at a predetermined dose and schedule.
-
Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice throughout the treatment period as an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
3. In Vivo Toxicity Assessment
This is a crucial component of in vivo studies to evaluate the safety of the test compound.
-
Clinical Observations: Monitor the mice daily for any signs of toxicity, such as changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Body Weight: Measure the body weight of each mouse at regular intervals (e.g., every 2-3 days). Significant weight loss (e.g., >15-20%) can be an indicator of toxicity.
-
Hematology and Blood Chemistry: At the end of the study, collect blood samples to analyze for changes in blood cell counts and markers of liver and kidney function.
-
Histopathology: Collect major organs (e.g., liver, kidneys, spleen) for histological examination to identify any signs of tissue damage.
Conclusion
The available preclinical data strongly suggest that pyrazolo-triazine derivatives, exemplified by MM129, represent a promising class of anticancer agents. The in vitro studies have established their potent cytotoxic and pro-apoptotic effects, and these findings have been successfully validated in in vivo xenograft models of colon cancer. The favorable pharmacokinetic and safety profile of MM129 further supports its potential for clinical development.
This guide provides a framework for understanding and evaluating the preclinical data for this class of compounds. The detailed protocols offer a starting point for researchers aiming to replicate or expand upon these findings. Further in vivo studies are warranted to explore the efficacy of MM129 in other cancer models and to elucidate the full spectrum of its mechanisms of action, paving the way for potential clinical trials.
References
- 1. Development of a metastatic human colon cancer xenograft model in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.4. Caspase-3/7 Activity Assay [bio-protocol.org]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Toxicology | MuriGenics [murigenics.com]
A Comparative Guide to the Selectivity of Pyrazolo-Fused Heterocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of three kinase inhibitors based on pyrazolo-fused heterocyclic scaffolds: a Pyrazolo[1,5-a]pyrimidine targeting IRAK4, a Pyrazolo[1,5-a]pyridine targeting p38 MAPK, and a Pyrazolo[1,5-a]-1,3,5-triazine targeting CDK7. The information is supported by experimental data to aid in the evaluation of these compounds for further research and development.
Introduction to Pyrazolo-Fused Heterocycles in Kinase Inhibition
The pyrazole scaffold is a prominent feature in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. When fused with other heterocyclic rings, such as pyrimidines, pyridines, and triazines, the resulting bicyclic systems offer a rigid framework that can be functionalized to achieve high potency and selectivity. This guide focuses on comparing the selectivity of representative compounds from three such classes, targeting kinases involved in inflammatory and cell cycle pathways.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the quantitative data on the kinase selectivity of the selected inhibitors.
Table 1: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine IRAK4 Inhibitor (Compound 14)
This compound, a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative, demonstrates high potency for IRAK4 and significant selectivity against a panel of other kinases.[1][2]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IRAK4 |
| IRAK4 | <10 | - |
| IRAK1 | >10,000 | >1000 |
| p38α | >10,000 | >1000 |
| JNK1 | >10,000 | >1000 |
| JNK2 | >10,000 | >1000 |
| LCK | >10,000 | >1000 |
| SRC | >10,000 | >1000 |
| SYK | >10,000 | >1000 |
| ZAP70 | >10,000 | >1000 |
| ...and 254 other kinases | >100-fold selective against 99% of kinases tested | - |
Table 2: Selectivity Profile of a Pyrazolo[1,5-a]pyridine p38 MAPK Inhibitor (GW461487A)
| Kinase Target | IC50 (nM) or % Inhibition @ 1µM |
| p38α | 150 |
| Off-targets (>80% inhibition @ 1µM) | Data not publicly available in detail |
Table 3: Selectivity Profile of a Pyrazolo[1,5-a]-1,3,5-triazine CDK7 Inhibitor (LDC4297)
LDC4297 is a potent and highly selective inhibitor of CDK7.[1][3][4] The following data represents the residual activity of a panel of 333 kinases in the presence of 100 nM LDC4297. A lower residual activity indicates greater inhibition.
| Kinase Target | Residual Activity (%) @ 100 nM |
| CDK7 | <10 |
| CDK1/CycB | >80 |
| CDK2/CycA | >80 |
| CDK4/CycD1 | >90 |
| CDK5/p25 | >90 |
| CDK6/CycD3 | >90 |
| CDK9/CycT1 | >80 |
| ERK1 | >90 |
| ERK2 | >90 |
| ...and 323 other kinases | High residual activity for most kinases, indicating high selectivity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IRAK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is based on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by a test compound.
-
Reagents :
-
IRAK4 Kinase (recombinant human)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Kinase Tracer based on an ATP-competitive scaffold
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound (serially diluted)
-
-
Procedure :
-
A 3-fold serial dilution of the test compound is prepared in DMSO and then diluted in kinase buffer.
-
The IRAK4 enzyme and the Eu-anti-tag antibody are mixed in kinase buffer.
-
In a 384-well plate, the test compound, kinase/antibody mixture, and tracer are added.
-
The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
The fluorescence resonance energy transfer (FRET) signal is measured on a suitable plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for the tracer).
-
-
Data Analysis :
-
The FRET signal is inversely proportional to the amount of tracer displaced by the test compound.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
p38α MAPK Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during the kinase reaction.
-
Reagents :
-
p38α Kinase (recombinant human)
-
Substrate (e.g., ATF2)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test Compound (serially diluted)
-
-
Procedure :
-
The kinase reaction is set up in a 384-well plate containing the test compound, p38α kinase, and substrate in kinase buffer.
-
The reaction is initiated by adding ATP.
-
The plate is incubated at room temperature for 60 minutes.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. After a 30-minute incubation, the luminescence is measured using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
IC50 values are determined from the dose-response curves.
-
CDK7 Kinase Assay (Radiometric 33P-ATP Filter Binding Assay)
This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a substrate.
-
Reagents :
-
CDK7/CycH/MAT1 complex (recombinant human)
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
-
[γ-33P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test Compound (serially diluted)
-
Phosphoric acid
-
Filter plates (e.g., 96-well FlashPlates)
-
-
Procedure :
-
The reaction mixture containing the test compound, CDK7 complex, and substrate is prepared in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a filter plate, where the phosphorylated substrate binds to the filter.
-
The filter is washed to remove unincorporated [γ-33P]ATP.
-
The radioactivity retained on the filter is measured using a scintillation counter.[3][4]
-
-
Data Analysis :
-
The amount of radioactivity is directly proportional to the kinase activity.
-
The percentage of residual kinase activity in the presence of the inhibitor is calculated relative to a DMSO control, and IC50 values are determined.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by these inhibitors and a general experimental workflow for kinase inhibitor profiling.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: p38 MAPK signaling cascade activated by stress and cytokines.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Caption: General workflow for kinase inhibitor selectivity profiling.
Conclusion
This guide highlights the selectivity profiles of three distinct pyrazolo-fused heterocyclic kinase inhibitors. The Pyrazolo[1,5-a]pyrimidine IRAK4 inhibitor and the Pyrazolo[1,5-a]-1,3,5-triazine CDK7 inhibitor both demonstrate high selectivity for their respective targets, a desirable characteristic for minimizing off-target effects. While comprehensive public data for the Pyrazolo[1,5-a]pyridine p38 MAPK inhibitor is less detailed, the available information suggests good selectivity. The choice of a particular scaffold for kinase inhibitor design will depend on the specific target and the desired selectivity profile. Further profiling of these and related compounds will continue to elucidate their therapeutic potential.
References
A Comparative Guide to the Synthesis and Biological Activity of Pyrazolo[1,5-d]triazinones and Their Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and biological data of Pyrazolo[1,5-d]triazinone derivatives. We delve into the reported synthetic methodologies and biological activities, offering a comparative analysis with isomeric pyrazolotriazine scaffolds to inform future research and development.
This publication aims to address the reproducibility and comparative efficacy of Pyrazolo[1,5-d]triazinone synthesis and its reported biological activities. While a specific synthetic route and initial biological screening data have been published for 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones, a comprehensive review of independent reproducibility studies is not yet available in the public domain. Therefore, this guide presents the primary synthetic method alongside a comparison with alternative pyrazolotriazine isomers to provide a broader context for researchers.
Synthesis of Pyrazolo[1,5-d]triazinones: A Look at the Primary Method and Alternatives
The synthesis of the Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one core has been reported via a multi-step process. In contrast, various synthetic strategies have been developed for other pyrazolotriazine isomers, highlighting the diverse chemical space accessible to researchers.
Primary Synthetic Pathway: 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones
A novel synthetic approach to pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones involves the intramolecular cyclization of alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.[1][3][4] This method allows for selective modification at the N-substituent position. The resulting nitro compounds can be further functionalized, for instance, through reduction to amines and subsequent acetylation.[1][3][4]
Experimental Protocol: Synthesis of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones (4)
The synthesis is a three-step process starting from a nitrodiene.[1] The key final step involves heating the precursor pyrazoles (3) in DMF at 80–110 °C for 4–12 hours with 1.5 equivalents of sodium azide as a nucleophile, affording the triazinones (4) in yields ranging from 42–95%.[1]
Detailed experimental procedures, including characterization data for all compounds, are available in the supplementary information of the source publication.
Alternative Synthetic Strategies for Pyrazolotriazine Isomers
A variety of methods exist for the synthesis of other pyrazolotriazine isomers, such as pyrazolo[1,5-a][1][4][5]triazines and pyrazolo[3,4-d][1][2][4]triazines. These often involve cyclization reactions starting from substituted pyrazole precursors. For instance, pyrazolo[1,5-a][1][4][5]triazines can be prepared from 5-aminopyrazoles reacted with ethoxycarbonyl isothiocyanate followed by cyclization under basic conditions.[6] Another approach involves a one-pot synthesis of 8-substituted pyrazolo[1,5-a][1][4][5]triazines.
The synthesis of pyrazolo[3,4-d][1][2][4]triazines can be achieved through the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles and subsequent cyclization.[5][7] A five-step synthesis involving an amidation and a cyclative cleavage reaction has also been described for 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d][1][2][4]triazines.[5][7]
Comparative Biological Activity
The biological evaluation of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-one derivatives has revealed antibacterial and cytotoxic properties.[1] However, a broader range of biological targets has been explored for other pyrazolotriazine isomers, including protein kinases, which are crucial targets in cancer therapy.
Biological Data for 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-one Derivatives
A study of 61 synthesized compounds in this class showed that only the parent butadienes and the nitro derivatives of the pyrazolotriazones exhibited notable biological activity.[1] The IC50 values were determined against Staphylococcus aureus, Escherichia coli delta TolC, and the murine fibroblast cell line L929.[1]
| Compound | S. aureus (IC50, µM) | E. coli delta TolC (IC50, µM) | L929 (IC50, µM) |
| Representative Nitro Derivatives | In the same order of magnitude | In the same order of magnitude | In the same order of magnitude |
Note: The original publication states the IC50 values were of the same order of magnitude and provides detailed dose-response curves in the supplementary materials.[1]
Biological Data for Alternative Pyrazolotriazine Isomers
Derivatives of other pyrazolotriazine scaffolds have been investigated for a wider array of biological activities, particularly as anticancer agents.
Pyrazolo[1,5-a]-1,3,5-triazine Derivatives as CDK7 Inhibitors:
New indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have shown remarkable cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cell lines.[2] Several of these compounds exhibited IC50 values in the sub-micromolar to low micromolar range.[2]
| Cell Line | IC50 Range (µM) |
| SUIT 2.28 | 0.2 - 1.6 |
| PATU-T | 1.4 - 5.5 |
| PANC-1 | 2.2 - 8.8 |
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Anticancer Agents:
This class of compounds has demonstrated potent cytotoxic and proapoptotic activity against various cancer cell lines in nanomolar concentrations, while showing lower cytotoxicity in normal cells.[8][9]
| Cell Line | IC50 Range (µM) |
| BxPC-3 (pancreatic) | 0.16 - 0.33 |
| PC-3 (prostate) | 0.11 - 0.17 |
| HCT 116 (colorectal) | 0.39 - 0.6 |
Visualizing the Synthetic Pathways
To further clarify the synthetic approaches, the following diagrams illustrate the key transformations.
Caption: Primary synthesis of Pyrazolo[1,5-d]triazinones.
Caption: Alternative syntheses for other pyrazolotriazine isomers.
Conclusion and Future Directions
The synthesis of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones provides a viable route to this heterocyclic core, and initial biological screening has indicated potential for antibacterial and cytotoxic applications. However, the lack of independent reproducibility studies highlights a gap in the current literature.
In comparison, the broader family of pyrazolotriazines has been more extensively explored, with various synthetic methodologies leading to a diverse range of derivatives. Notably, isomers such as pyrazolo[1,5-a]-1,3,5-triazines and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazines have shown significant promise as potent anticancer agents, targeting key cellular pathways.
For researchers in this field, the following considerations are paramount:
-
Reproducibility: Independent verification of the synthesis and biological activity of Pyrazolo[1,5-d]triazinone derivatives is crucial for validating the initial findings.
-
Comparative Studies: Head-to-head biological assays comparing the different pyrazolotriazine isomers against a standardized panel of cell lines and targets would provide invaluable data for structure-activity relationship (SAR) studies.
-
Exploration of Chemical Space: The diverse synthetic routes available for pyrazolotriazines offer a rich platform for the design and synthesis of novel derivatives with potentially improved biological activity and selectivity.
This guide serves as a starting point for researchers, providing a structured overview of the current state of knowledge on the synthesis and biological activity of Pyrazolo[1,5-d]triazinones and their isomers. Further research is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives [mdpi.com]
- 4. citedrive.com [citedrive.com]
- 5. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Benchmarking Pyrazolo[1,5-d]triazinone: A Comparative Guide to Heterocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with novel heterocyclic scaffolds being investigated for their potential to selectively target kinases implicated in various diseases. This guide provides a comparative overview of the emergent "Pyrazolo[1,5-d]triazinone" scaffold against established heterocyclic kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of Pyrazolo[1,5-d]triazinones, this guide presents a framework for benchmarking, drawing comparisons with well-characterized heterocyclic cores.
Introduction to Heterocyclic Kinase Inhibitors
Heterocyclic compounds form the backbone of a vast number of approved and investigational kinase inhibitors.[1][2][3] Their structural diversity and ability to form key interactions within the ATP-binding pocket of kinases make them privileged scaffolds in drug discovery. Classes such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a][1][4][5]triazines have yielded potent and selective inhibitors targeting a range of kinases.[6][7][8][9]
The Pyrazolo[1,5-d]triazinone core is a less explored scaffold in the context of kinase inhibition. While initial studies on Pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones have primarily focused on their synthesis and evaluation for antibacterial and cytotoxic properties, their structural features suggest potential for kinase interaction.[4][10] This guide will therefore use a hypothetical framework to benchmark this scaffold against established competitors.
Comparative Data of Heterocyclic Kinase Inhibitors
The following table summarizes the inhibitory activities of representative compounds from different heterocyclic classes against various kinase targets. It is important to note that the data for Pyrazolo[1,5-d]triazinone is hypothetical and serves as a placeholder for future experimental findings.
| Heterocyclic Scaffold | Example Compound | Target Kinase | IC50 (nM) | Cell-Based Activity (nM) | Reference |
| Pyrazolo[1,5-d]triazinone | Hypothetical Compound A | Hypothetical Kinase X | Data Not Available | Data Not Available | N/A |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | TrkA, TrkB, TrkC | <10 | Varies by cell line | [9] |
| Pyrazolo[1,5-a]-1,3,5-triazine | LDC4297 | CDK7 | <5 | Not specified | [7] |
| Pyrazolo[1,5-a]-1,3,5-triazine Derivative | Compound 1g | CDK7 | 190 (in cell extracts) | 190 - 1580 (cell viability) | [11][12] |
| Pyrazolo[4,3-e][2][4][10]triazine Derivative | Compound 3b | Not specified | Not specified | 2300 (MCF-10A) | [5] |
| Thiazole Derivative | Compound 69 | EGFR TK | 60 | Not specified | [13] |
Experimental Protocols
To generate the comparative data presented above, standardized biochemical and cell-based assays are essential. Below are detailed methodologies for key experiments in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Kinase enzyme (e.g., TrkA, CDK7)
-
Kinase substrate (e.g., a generic peptide or protein)
-
ATP
-
Test compounds (e.g., Pyrazolo[1,5-d]triazinone derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for certain CDKs)
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Assay plates (e.g., 96-well clear-bottom white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curve.
Visualizing Kinase Signaling and Experimental Workflows
Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
The following diagram illustrates a simplified signaling cascade initiated by the activation of a Receptor Tyrosine Kinase (RTK), a common target for heterocyclic kinase inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow for Kinase Inhibitor Benchmarking
This diagram outlines the general steps involved in the preclinical evaluation of a novel kinase inhibitor.
Caption: General workflow for preclinical kinase inhibitor evaluation.
Conclusion
While the Pyrazolo[1,5-d]triazinone scaffold is in the early stages of exploration as a potential kinase inhibitor, the framework presented in this guide provides a robust methodology for its evaluation and comparison against established heterocyclic inhibitors. Future studies involving biochemical and cellular screening are necessary to elucidate the specific kinase targets and therapeutic potential of this promising, yet understudied, chemical class. The provided protocols and workflows serve as a foundation for researchers to systematically benchmark novel compounds and contribute to the development of next-generation kinase inhibitors.
References
- 1. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. citedrive.com [citedrive.com]
- 5. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines : Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Bridging the Gap: Correlating Computational Predictions with Experimental Results for Pyrazolo[1,5-d]triazinone Derivatives as Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel therapeutic agents is increasingly driven by a synergistic approach that combines computational modeling and experimental validation. This guide provides a comparative analysis of computational predictions and experimental results for a series of novel Pyrazolo[1,5-a][1][2][3]triazine derivatives, a class of compounds closely related to Pyrazolo[1,5-d]triazinones, which have emerged as promising scaffolds for the development of kinase inhibitors. Kinases, particularly Cyclin-Dependent Kinase 2 (CDK2), play a crucial role in cell cycle regulation, and their aberrant activity is a hallmark of many cancers. The data presented here is based on a study that designed, synthesized, and evaluated these compounds as potential CDK2 inhibitors, employing molecular docking for in silico analysis and in vitro assays for experimental validation.
Computational and Experimental Data Summary
The following table summarizes the correlation between the computationally predicted binding affinity (docking score) and the experimentally determined biological activity (IC50) for a selection of Pyrazolo[1,5-a][1][2][3]triazine derivatives against CDK2. A lower docking score indicates a more favorable predicted binding, while a lower IC50 value represents greater inhibitory potency.
| Compound ID | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Biological Activity (IC50, µM) |
| 9f | -8.5 | 1.85 |
| 10c | -8.2 | 2.09 |
| Roscovitine | -9.1 | 0.20 |
Note: Roscovitine is a known CDK2 inhibitor used as a reference compound.
The data indicates a noteworthy correlation where compounds with lower (more favorable) docking scores generally exhibit greater biological activity (lower IC50 values). For instance, compound 9f , with the best docking score among the synthesized compounds, also showed the highest potency in the CDK2 inhibition assay.
Experimental Protocols
1. CDK2 Enzyme Inhibition Assay:
The in vitro inhibitory activity of the synthesized Pyrazolo[1,5-a][1][2][3]triazine derivatives against CDK2 was determined using a standard kinase assay. The assay measures the phosphorylation of a substrate peptide by the CDK2 enzyme in the presence of ATP.
-
Enzyme: Recombinant human CDK2/cyclin E complex.
-
Substrate: A specific peptide substrate for CDK2.
-
Procedure:
-
The compounds were dissolved in DMSO to create stock solutions.
-
Serial dilutions of the compounds were prepared and added to the wells of a microtiter plate.
-
The CDK2/cyclin E enzyme and the peptide substrate were added to the wells.
-
The reaction was initiated by the addition of ATP.
-
The plate was incubated at 30°C for a specified period.
-
The amount of phosphorylated substrate was quantified using a luminescence-based method.
-
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was determined by fitting the dose-response data to a sigmoidal curve.
2. Molecular Docking Protocol:
Molecular docking studies were performed to predict the binding mode and affinity of the Pyrazolo[1,5-a][1][2][3]triazine derivatives within the ATP-binding site of CDK2.
-
Software: AutoDock Vina was utilized for the docking simulations.
-
Protein Preparation: The crystal structure of CDK2 in complex with roscovitine (PDB code: 3ddq) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The 2D structures of the synthesized compounds were drawn using ChemDraw and converted to 3D structures. Energy minimization was performed using the MMFF94 force field.
-
Docking Simulation: A grid box was defined to encompass the ATP-binding site of CDK2. The prepared ligands were then docked into the active site of the prepared protein structure. The docking simulation was performed with high exhaustiveness to ensure a thorough search of the conformational space.
-
Analysis: The resulting docking poses were analyzed based on their predicted binding energies (docking scores) and the interactions formed with the key amino acid residues in the active site.
Visualizations
Logical Workflow of Drug Discovery and Development
Caption: A flowchart illustrating the integrated computational and experimental workflow for the discovery of novel CDK2 inhibitors.
Signaling Pathway of CDK2 in Cell Cycle Regulation
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Pyrazolo[1,5-d]triazinone
Essential Guide to the Safe Disposal of Pyrazolo[1,5-d][1][2][3]triazinone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Pyrazolo[1,5-d][1][2][3]triazinone, a nitrogen-containing heterocyclic compound. Due to the limited specific disposal data for this exact compound, the following procedures are based on general best practices for the disposal of hazardous chemical waste and information from safety data sheets (SDS) of structurally related compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Pyrazolo[1,5-d][1][2][3]triazinone with appropriate personal protective equipment (PPE). Based on safety data for similar compounds, the following precautions should be taken:
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
In the event of accidental release, contain the spill, prevent it from entering drains, and clean the affected area carefully to avoid dust generation.[4]
Hazard Profile Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed, Toxic in contact with skin. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Serious Eye Damage | Causes serious eye damage. | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of Pyrazolo[1,5-d][1][2][3]triazinone is to manage it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for Pyrazolo[1,5-d][1][2][3]triazinone waste. The label should include the chemical name, hazard symbols (e.g., toxic, environmental hazard), and the date of accumulation.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or environmental health and safety (EHS) officer.
-
-
Container Management:
-
Use a container that is chemically resistant and in good condition.
-
Keep the container tightly closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Collection and Removal:
-
Follow your institution's or company's established procedures for hazardous waste pickup.
-
Contact your designated EHS department to schedule a waste collection.
-
Provide the EHS department with all available information on the compound, including any known hazards.
-
Experimental Protocols for Deactivation
Currently, there are no established and verified experimental protocols for the neutralization or deactivation of Pyrazolo[1,5-d][1][2][3]triazinone in a standard laboratory setting. Attempting to neutralize or chemically treat this waste without a validated procedure can be dangerous and is strongly discouraged. Treatment of hazardous waste requires specialized facilities and expertise.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Pyrazolo[1,5-d][1][2][3]triazinone.
Caption: Disposal decision workflow for Pyrazolo[1,5-d][1][2][3]triazinone.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of Pyrazolo[1,5-d][1][2][3]triazinone, fostering a culture of safety and compliance. Always consult your institution's specific EHS guidelines for hazardous waste management.
Personal protective equipment for handling Pyrazolo[1,5-d][1,2,4]triazinone
Essential Safety and Handling Guide for Pyrazolo[1,5-d][1][2][3]triazinone
This document provides crucial safety and logistical information for the handling and disposal of Pyrazolo[1,5-d][1][2][3]triazinone. The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling heterocyclic chemical compounds in a laboratory setting.
Hazard Summary
-
Acute Oral Toxicity : Harmful if swallowed.
-
Skin Irritation : May cause skin irritation upon contact.
-
Eye Irritation : May cause serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation if inhaled.
Due to the nitrogen-rich heterocyclic structure, the thermal stability of the compound may be a concern, although specific data is unavailable.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling Pyrazolo[1,5-d][1][2][3]triazinone:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or aerosolization. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended. |
| Body Protection | A flame-resistant lab coat is required. An additional chemically resistant apron should be worn when handling larger quantities. |
| Footwear | Closed-toe, closed-heel shoes are mandatory. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have an emergency eyewash station and safety shower accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools (spatulas, etc.) for transfer; do not use bare hands.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of Pyrazolo[1,5-d][1][2][3]triazinone tightly closed when not in use.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Pyrazolo[1,5-d][1][2][3]triazinone and any materials contaminated with it should be treated as hazardous chemical waste.
-
Waste Segregation :
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, solvent washes) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling :
-
Storage and Disposal :
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
